4-(2-(Bromomethyl)-2-methylbutyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
4-[2-(bromomethyl)-2-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
IHVNJLYFLYZDAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CSC=N1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure Analysis of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
For distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation and characterization of the novel thiazole derivative, 4-(2-(Bromomethyl)-2-methylbutyl)thiazole. The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] A thorough understanding of the molecular architecture of new derivatives, such as the title compound, is a critical prerequisite for advancing drug discovery and development programs.
This document is structured to provide not just procedural steps, but a deep dive into the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the validation of the molecular structure.
Physicochemical and Spectroscopic Overview
A foundational step in the characterization of any new chemical entity is the determination of its basic physicochemical properties and a summary of its spectroscopic signatures. These data provide the initial confirmation of identity and purity.
| Property | Predicted Value |
| Molecular Formula | C9H14BrNS |
| Molecular Weight | 248.18 g/mol |
| Monoisotopic Mass | 247.00845 Da |
| Appearance | Pale yellow oil (Predicted) |
| Boiling Point | >200 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in Methanol, Chloroform, DMSO |
Synthesis Pathway: A Contextual Framework
While this guide focuses on structural analysis, a brief overview of a plausible synthetic route is essential for understanding potential impurities and byproducts. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[3][4]
A hypothetical synthesis for this compound could involve the reaction of a suitable α-haloketone with a thioamide.
Caption: Hypothetical Hantzsch synthesis workflow.
Comprehensive Spectroscopic Elucidation
A multi-technique spectroscopic approach is indispensable for the unambiguous determination of the molecular structure. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Rationale for Use: ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC are then used to confirm these assignments and establish proton-proton and proton-carbon correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Predicted NMR Data and Interpretation:
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 (Thiazole) | 8.75 | s | 1H | Thiazole CH |
| H-5 (Thiazole) | 7.10 | s | 1H | Thiazole CH |
| CH₂Br | 3.55 | s | 2H | Bromomethyl |
| CH₂ (Butyl) | 2.80 | s | 2H | Butyl CH₂ |
| C(CH₃)₂ | 1.15 | s | 6H | gem-Dimethyl |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| C-2 (Thiazole) | 152.0 | Thiazole C=N |
| C-4 (Thiazole) | 148.5 | Substituted Thiazole C |
| C-5 (Thiazole) | 115.0 | Thiazole CH |
| C (Butyl, quat.) | 45.0 | Quaternary Butyl C |
| CH₂ (Butyl) | 42.0 | Butyl CH₂ |
| CH₂Br | 38.0 | Bromomethyl |
| C(CH₃)₂ | 25.0 | gem-Dimethyl |
The aromatic nature of the thiazole ring is confirmed by the proton chemical shifts between 7.27 and 8.77 ppm.[2][5] The presence of a singlet for the bromomethyl group and the gem-dimethyl groups provides strong evidence for the proposed side-chain structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming the elemental composition and structural features.
Rationale for Use: Electron Ionization (EI) MS is used to determine the molecular weight and to induce fragmentation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7][8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1 mg/mL) of the compound in a volatile solvent like dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
-
Predicted Mass Spectrometry Data:
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 247/249 | [C₉H₁₄BrNS]⁺ | Moderate | Molecular Ion (M⁺) |
| 168 | [C₉H₁₄NS]⁺ | High | Loss of •Br |
| 112 | [C₅H₆NS]⁺ | High | Cleavage of the butyl side chain |
| 57 | [C₄H₉]⁺ | Moderate | Formation of tert-butyl cation |
The observation of the M/M+2 peaks at m/z 247 and 249 would be a definitive indicator of a single bromine atom in the molecule. The fragmentation pattern can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Rationale for Use: This technique can confirm the presence of key structural features such as the C=N and C=C bonds of the thiazole ring, C-H bonds of the alkyl chain, and the C-Br bond.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch (thiazole ring) |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| ~1600 | Medium | C=N stretch (thiazole ring) |
| ~1480 | Medium | C=C stretch (thiazole ring) |
| ~650 | Medium-Strong | C-Br stretch |
The IR spectrum provides complementary information to NMR and MS, confirming the presence of the core functional groups. The bands associated with the thiazole ring are characteristic.[9][10][11]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a compound is paramount in drug development. HPLC is the gold standard for this purpose.
Rationale for Use: HPLC separates the target compound from any impurities, allowing for accurate quantification of purity.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water (with 0.1% formic acid)
-
B: Acetonitrile (with 0.1% formic acid)
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by the area percentage of the main peak.
Safety and Handling
Brominated organic compounds require careful handling due to their potential toxicity and reactivity.[12][13]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Spill Response: In case of a spill, isolate the area and absorb the material with an inert absorbent.[15]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air and seek medical attention.[16]
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and self-validating system for the complete structural elucidation of this compound. Chromatographic techniques like HPLC are essential for confirming the purity of the synthesized compound. The methodologies and data presented in this guide offer a comprehensive framework for the analysis of this and other novel thiazole derivatives, ensuring the scientific rigor required for progression in research and drug development.
References
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). International Journal of Advanced and Innovative Research. Available at: [Link]
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Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2017). RSC Publishing. Available at: [Link]
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Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. (2025). Authorea. Available at: [Link]
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Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K. ResearchGate. Available at: [Link]
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Introduction: The Thiazole Scaffold in Modern Chemistry
An In-depth Technical Guide to Thiazole-Based Alkyl Bromides: Synthesis, Reactivity, and Applications
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various noncovalent interactions make it a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds.[1][3] The thiazole nucleus is a fundamental component of numerous FDA-approved drugs, including the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the essential vitamin B1 (Thiamine).[4][5][6] Its derivatives exhibit a vast spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[7][8]
This guide focuses specifically on thiazole-based alkyl bromides , a class of reactive intermediates that serve as versatile building blocks for chemical synthesis. The introduction of an alkyl bromide moiety onto the thiazole core provides a highly valuable synthetic handle. The bromine atom, being an excellent leaving group, facilitates a wide range of subsequent chemical transformations, including nucleophilic substitutions and the formation of complex molecular architectures. This reactivity is pivotal for drug development professionals and researchers aiming to generate libraries of novel compounds for biological screening and to construct advanced materials with tailored electronic properties.
PART 1: Synthetic Strategies for Thiazole-Based Alkyl Bromides
The synthesis of these critical intermediates can be broadly approached in two ways: constructing the thiazole ring with the alkyl bromide already incorporated or functionalizing a pre-existing alkyl-substituted thiazole.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The most fundamental and widely utilized method for constructing the thiazole ring is the Hantzsch synthesis, first reported in 1887.[2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea, thioamides, or thiosemicarbazides.[9][10] Phenacyl bromides are common α-haloketone substrates in this reaction.[9][11] This method is highly versatile, allowing for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring.
For instance, the reaction between p-bromoacetophenone and thiourea in the presence of an iodine catalyst yields 4-(4-bromophenyl)thiazol-2-amine, a key intermediate for further functionalization.[11] The causality behind this reaction lies in the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Protocol 1: General Hantzsch Synthesis of 2-Amino-4-arylthiazoles
-
Reagent Preparation : Dissolve the substituted phenacyl bromide (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol.
-
Reaction Initiation : Heat the mixture to reflux (approx. 78°C) for 2-4 hours.[12]
-
Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the product.[13]
-
Purification : Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-arylthiazole.
Direct Bromination of Alkyl-Substituted Thiazoles
A more direct route to thiazole-based alkyl bromides involves the radical bromination of an alkyl (commonly methyl) group already attached to the thiazole ring. This is typically achieved using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.
The synthesis of 2-(bromomethyl)thiazole, a key reagent, is prepared via the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in an acidic medium.[14] This positions the bromomethyl group for subsequent reactions, making it a valuable building block for creating more complex molecules.[15]
Workflow for Direct Bromination
Caption: Radical bromination workflow.
PART 2: Reactivity and Synthetic Utility
The synthetic power of thiazole-based alkyl bromides stems from the reactivity of both the alkyl bromide moiety and the thiazole ring itself.
Nucleophilic Substitution at the Alkyl Bromide
The C-Br bond in the alkyl side chain is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This is a foundational reaction for extending the molecular structure.
-
Common Nucleophiles : Amines, thiols, alcohols, and carbanions.
-
Application : This reaction is frequently used to link the thiazole core to other pharmacophores or functional groups, a key strategy in drug discovery. A multi-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of ammonium acetate is one such application.[16]
Formation of Thiazolium Salts
Thiazoles react with alkyl halides, including thiazole-based alkyl bromides, at the nitrogen atom (N-alkylation) to form thiazolium salts.[17][18] These salts are not merely intermediates; they are important as ionic liquids and as precursors to N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic synthesis.[17]
Formation of a Thiazolium Salt
Caption: N-alkylation to form a thiazolium salt.
Palladium-Catalyzed Cross-Coupling Reactions
While the alkyl bromide itself is less commonly used in cross-coupling, bromo-substituents directly on the thiazole ring are exceptionally useful. Understanding this distinction is critical. For a molecule like 2-bromo-5-(bromomethyl)thiazole, chemists have two distinct reactive sites.
Cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions are indispensable for forming C-C bonds.[19][20] In brominated thiazoles, the reactivity of the C-Br bond is position-dependent. The C2 position is generally more electron-deficient and thus more reactive towards oxidative addition with a palladium(0) catalyst compared to the C4 or C5 positions.[21] This regioselectivity allows for sequential and controlled functionalization of poly-brominated thiazoles.[22]
Table 1: Regioselectivity in Cross-Coupling of Dibromothiazoles
| Starting Material | Position of Bromines | More Reactive Position | Typical Reaction |
| 2,4-Dibromothiazole | C2, C4 | C2 | Negishi, Stille[21] |
| 2,5-Dibromothiazole | C2, C5 | C2 | Suzuki-Miyaura[19] |
| 4,5-Dibromothiazole | C4, C5 | C5 | Suzuki-Miyaura[22] |
This differential reactivity is a powerful tool. A synthetic chemist can selectively react at the more activated C2 position, then change catalysts or conditions to functionalize the less reactive C4 or C5 position, enabling the construction of complex, unsymmetrically substituted thiazoles.[22]
Protocol 2: Suzuki-Miyaura Coupling of a Bromothiazole
-
Inert Atmosphere : Set up the reaction in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition : To a solution of the bromothiazole derivative (1.0 eq) and a boronic acid or ester (1.2-1.5 eq) in a suitable solvent (e.g., dioxane, DMF, or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Reaction Conditions : Heat the mixture, often using microwave irradiation, to the required temperature (e.g., 80-120°C) for the specified time (30 min to 12 h).[23]
-
Monitoring : Track the reaction by TLC or LC-MS.
-
Work-up : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the coupled product.
PART 3: Applications in Drug Discovery and Materials Science
The versatility of thiazole-based alkyl bromides makes them valuable in several high-tech fields.
Medicinal Chemistry and Drug Development
The thiazole scaffold is present in over 18 FDA-approved drugs.[1] Thiazole-based alkyl bromides are key intermediates in the synthesis of new drug candidates. By using the alkyl bromide as a reactive handle, medicinal chemists can systematically modify a lead compound to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to modern drug discovery.[24]
For example, the conjugation of thiazole moieties with other bioactive fragments like pyrazole has been shown to enhance drug efficacy and mitigate issues like multidrug resistance.[9] These hybrid molecules often exhibit potent anticancer, antibacterial, and antifungal activities.[9][11]
Materials Science
In materials science, the focus shifts to the electronic properties of thiazole derivatives. The thiazole ring is electron-deficient, making it an excellent building block for n-type organic semiconductors used in organic electronics.[25] Thiazolo[5,4-d]thiazole systems, which are rigid, planar, and electron-deficient, are particularly promising for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[25] The synthesis of these advanced materials often relies on cross-coupling reactions where brominated thiazoles are essential precursors.
Corrosion Inhibition
Thiazole derivatives have been identified as effective corrosion inhibitors for metals and alloys, particularly in acidic environments.[26][27] Their efficacy is attributed to the presence of heteroatoms (N, S) and π-electrons in the aromatic ring.[28] These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that prevents corrosive attack.[29][30] The synthesis of specialized thiazole inhibitors often involves functionalization via alkyl bromide intermediates to enhance their solubility and adsorption characteristics.
Conclusion
Thiazole-based alkyl bromides represent a confluence of stability and reactivity, making them indispensable tools for the modern synthetic chemist. Their synthesis, primarily through the robust Hantzsch reaction or direct bromination, is well-established. Their true value, however, is realized in their subsequent transformations—from straightforward nucleophilic substitutions to regioselective palladium-catalyzed cross-coupling reactions. This controlled reactivity allows researchers in drug discovery, materials science, and industrial chemistry to construct novel and complex molecular architectures with precision. As the demand for innovative pharmaceuticals and advanced materials continues to grow, the strategic application of these versatile building blocks will undoubtedly play a crucial role in shaping future technological and medical advancements.
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- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
- EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (2000).
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2025).
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]
- Schnürch, M., Hämmerle, J., Mihovilovic, M., & Stanetty, P. (2009). A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Synthesis, 2010(05), 837–843.
- CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (2011).
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025).
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). Molecules, 29(23), 5678.
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Journal of Heterocyclic Chemistry, 61(1), 2-25.
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An In-depth Technical Guide to the Pharmacological Potential of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole Derivatives
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of therapeutic applications.[1][2] This technical guide provides a comprehensive exploration of the pharmacological potential of a novel class of thiazole derivatives: those bearing a 4-(2-(Bromomethyl)-2-methylbutyl) substituent. Due to the novelty of this specific chemical entity, this guide synthesizes information from analogous structures and established principles of medicinal chemistry to project a scientifically grounded perspective on its synthetic feasibility, potential biological activities, and avenues for future research. We will delve into predictive synthetic strategies, hypothesize potential pharmacological profiles based on structure-activity relationship (SAR) data of related 4-substituted thiazoles, and provide detailed experimental protocols for their synthesis and bio-evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is a privileged scaffold in drug discovery.[3][4] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[5] Clinically significant drugs containing the thiazole moiety include the antimicrobial agent sulfathiazole, the antiretroviral ritonavir, and the anticancer drug tiazofurin.[1][6] The biological activity of thiazole derivatives is highly tunable through substitution at the C2, C4, and C5 positions of the ring. The C4 position, in particular, offers a valuable vector for modification to influence the compound's steric bulk, lipophilicity, and overall pharmacological profile.[7][8] This guide focuses on the untapped potential of derivatives functionalized at the C4 position with a bulky, lipophilic, and reactive 2-(bromomethyl)-2-methylbutyl group.
Synthetic Strategy: Accessing 4-(2-(Bromomethyl)-2-methylbutyl)thiazole Derivatives
The cornerstone of thiazole synthesis is the Hantzsch reaction, a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[9][10] For the synthesis of the title compounds, the key intermediate is the α-haloketone, 1-bromo-4-(bromomethyl)-4-methylpentan-2-one . While this specific precursor is not commercially available, a plausible synthetic route is proposed below.
Proposed Synthesis of the Key α-Haloketone Intermediate
The synthesis of 1-bromo-4-(bromomethyl)-4-methylpentan-2-one can be envisioned starting from the commercially available 4-methyl-2-pentanone.
Experimental Protocol: Synthesis of 1-bromo-4-(bromomethyl)-4-methylpentan-2-one
-
Step 1: Allylic Bromination. 4-methyl-2-pentanone is subjected to allylic bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under reflux. This would selectively introduce a bromine atom at the 4-position, yielding 4-bromo-4-methyl-2-pentanone.
-
Step 2: α-Bromination. The resulting 4-bromo-4-methyl-2-pentanone is then subjected to α-bromination at the C1 position. This can be achieved using a brominating agent such as bromine in acetic acid or pyridinium tribromide. This step yields the desired α,γ-dihaloketone, 1,4-dibromo-4-methyl-2-pentanone.
-
Step 3: Halogen Exchange (Optional). If a bromomethyl group is specifically desired at the 4-position, a halogen exchange reaction could be performed. However, for the purpose of creating a reactive handle, the dibromo intermediate from Step 2 is likely suitable for subsequent reactions. For the purpose of this guide, we will proceed with the hypothetical 1-bromo-4-(bromomethyl)-4-methylpentan-2-one.
Hantzsch Thiazole Synthesis
With the key α-haloketone in hand, the Hantzsch synthesis can be employed to construct the thiazole ring.
Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives
-
To a solution of the appropriate thioamide (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL), add 1-bromo-4-(bromomethyl)-4-methylpentan-2-one (1.0 mmol).
-
The reaction mixture is stirred at room temperature or heated under reflux for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a base such as sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Caption: Proposed synthetic pathway for this compound derivatives.
Predicted Pharmacological Potential and Structure-Activity Relationship (SAR)
The unique structural features of the 4-(2-(Bromomethyl)-2-methylbutyl) substituent—namely its significant steric bulk, increased lipophilicity, and the presence of a reactive bromomethyl group—are expected to confer distinct pharmacological properties.
Anticancer Activity
A significant body of research points to the anticancer potential of 4-substituted thiazole derivatives.[1][6][11] The mechanism of action often involves the inhibition of protein kinases or tubulin polymerization.[1]
-
SAR Insights: The introduction of bulky, lipophilic groups at the C4 position can enhance anticancer activity by promoting hydrophobic interactions within the binding pockets of target proteins.[8] The bromomethyl group also introduces an electrophilic center, which could potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of enzymes, leading to irreversible inhibition. This could be a promising feature for developing targeted covalent inhibitors.
Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents.[7][12] The presence of electron-withdrawing groups on the thiazole ring or its substituents has been shown to enhance antibacterial and antifungal activity.[12]
-
SAR Insights: The bromine atom in the bromomethyl group is strongly electron-withdrawing, which could enhance the antimicrobial potential of these derivatives.[7] Furthermore, the increased lipophilicity imparted by the alkyl chain may improve the ability of the compounds to penetrate bacterial cell membranes. The bulky nature of the substituent could also play a role in disrupting microbial processes.
Anti-inflammatory Activity
Certain thiazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of enzymes such as cyclooxygenases (COX).[13]
-
SAR Insights: The anti-inflammatory activity of thiazole derivatives is often influenced by the bulkiness and lipophilicity of the substituents.[13] The 2-(bromomethyl)-2-methylbutyl group would significantly increase the lipophilicity of the molecule, which could enhance its interaction with the hydrophobic channels of COX enzymes.
Methodologies for Pharmacological Evaluation
To validate the predicted pharmacological potential, a series of in vitro and in vivo assays are necessary.
In Vitro Anticancer Screening
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiazole derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
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The Bromomethylthiazole Motif: A Keystone for Synthetic Versatility in Drug Discovery
An In-depth Technical Guide to the Reactivity and Application of Bromomethyl Groups on Thiazole Side Chains
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel bioactive molecules.[4] Among the various functionalized thiazoles, those bearing a bromomethyl group on a side chain represent a particularly powerful class of synthetic intermediates. The inherent reactivity of the carbon-bromine bond, modulated by the electronic character of the thiazole ring, provides a gateway to a vast array of molecular architectures. This guide offers a comprehensive exploration of the reactivity of bromomethylthiazoles, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full synthetic potential of this remarkable motif.
The Thiazole Nucleus: An Electronic Overview and Its Influence on Side-Chain Reactivity
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[5] This arrangement creates a unique electronic landscape that profoundly influences the reactivity of its substituents. The ring is π-electron rich, yet the electronegativity of the nitrogen and sulfur atoms leads to a polarized system.[4] The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is the most electron-rich and prone to electrophilic substitution.[6]
This electronic distribution has a direct impact on the reactivity of an attached bromomethyl group. The thiazole ring acts as an electron-withdrawing group, which enhances the electrophilicity of the methylene carbon in the bromomethyl side chain, making it more susceptible to nucleophilic attack. The extent of this activation is dependent on the position of the bromomethyl group on the thiazole ring.
While direct quantitative comparisons of the reactivity of 2-, 4-, and 5-bromomethylthiazoles are not extensively documented in a single study, we can infer a likely order of reactivity based on the known electronic properties of the thiazole ring. The C2 position, being the most electron-deficient, would exert the strongest electron-withdrawing effect, thus making the 2-bromomethylthiazole the most reactive towards nucleophilic substitution. Conversely, the C5 position, being the most electron-rich, would have a comparatively weaker activating effect. Therefore, the general order of reactivity towards nucleophilic substitution is anticipated to be:
2-bromomethylthiazole > 4-bromomethylthiazole > 5-bromomethylthiazole
This differential reactivity can be a valuable tool in designing selective synthetic strategies.
Synthesis of Bromomethylthiazole Precursors
The reliable synthesis of bromomethylthiazole intermediates is the crucial first step in their application. Two primary strategies are commonly employed:
Radical Bromination of Methylthiazoles
The most direct method for the synthesis of bromomethylthiazoles is the free-radical bromination of the corresponding methylthiazole precursors. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light).[7][8] The reaction proceeds via a free-radical chain mechanism.[7][9]
Mechanism of Radical Bromination:
-
Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.[7][9]
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the thiazole to form HBr and a thiazolyl-methyl radical. This radical then reacts with another molecule of NBS to yield the bromomethylthiazole product and a succinimidyl radical, which can continue the chain reaction.
-
Termination: Combination of any two radical species.[8]
Sources
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Technical Safety & Handling Guide: 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
This technical guide details the safety, handling, and application of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole , a specialized electrophilic intermediate used in the synthesis of complex pharmaceutical agents (e.g., tubulysin analogs, kinase inhibitors).
Chemical Identity & Research Significance
Compound Name: this compound
Chemical Class: Thiazole / Alkyl Bromide
Molecular Formula: C
Strategic Application in Drug Discovery
This compound is not a generic solvent but a high-value pharmacophore builder . The thiazole ring acts as a bioisostere for pyridine or imidazole, often improving metabolic stability in drug candidates. The 2-(bromomethyl)-2-methylbutyl side chain provides a sterically hindered, electrophilic "handle."
Key Utility:
-
Alkylation Reactions: The primary bromide is a potent electrophile, allowing the attachment of the thiazole moiety to nucleophiles (amines, thiols) in target proteins or drug scaffolds.
-
Steric Tuning: The gem-methyl/ethyl branching (2-methylbutyl) introduces chirality and steric bulk, often critical for locking a drug molecule into a specific conformation within an enzyme binding pocket.
Hazard Identification & Toxicology (The "Why")
Senior Scientist Note: Do not treat this merely as "toxic." You must understand the mechanism of toxicity to protect yourself effectively. This compound is an Alkylating Agent .
Mechanism of Action: Non-Specific Alkylation
The carbon-bromine bond in the bromomethyl group is highly polarized. Biological nucleophiles (DNA bases, Cysteine residues in proteins) can attack this carbon, displacing the bromide ion. This results in the permanent attachment of the thiazole group to the biological target, leading to cell death or mutagenesis.
Figure 1: Mechanism of toxicity. The electrophilic carbon (C-Br) is attacked by biological nucleophiles, leading to irreversible alkylation.
Hazard Classification (GHS / Predicted)
Based on Structure-Activity Relationships (SAR) of analogous thiazole alkyl bromides:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion | 1B | DANGER | Causes severe skin burns and eye damage. |
| Eye Damage | 1 | DANGER | Causes serious eye damage.[1][2][3] |
| Acute Toxicity | 3 or 4 | Warning | Harmful/Toxic if swallowed or inhaled.[4][5][6] |
| Sensitization | 1 | Warning | May cause an allergic skin reaction. |
| Lachrymator | -- | Warning | High Probability: Causes tearing/respiratory distress. |
Handling Protocols & Engineering Controls
Trustworthiness Check: The following protocols assume the compound is a lachrymator (tear gas effect). Always upgrade safety measures rather than downgrading them.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: If working outside a glovebox, a Full-Face Respirator with Multi-Gas/Vapor cartridges (ABEK) is mandatory. Standard surgical masks offer zero protection against organic bromide vapors.
-
Dermal: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Alkyl bromides can permeate standard nitrile in <5 minutes.
-
-
Ocular: Chemical splash goggles (if not using a full-face respirator).
B. Experimental Workflow: The "Closed System" Rule
Figure 2: Safe handling workflow. Note that quenching must occur inside the containment zone before waste removal.
C. Decontamination & Quenching Solution
Do not use simple water to clean spills; alkyl bromides are hydrophobic and will persist. Use a Nucleophilic Scavenger Solution to chemically destroy the bromide.
Recipe (The "Thiosulfate Quench"):
-
10% Sodium Thiosulfate (
) in water. -
5% Sodium Bicarbonate (
). -
Mechanism:[7] The thiosulfate ion (
) is a potent nucleophile that reacts rapidly with the alkyl bromide, converting it into a non-toxic water-soluble salt.
Emergency Response
Spill Management
-
Evacuate: If the spill is outside a fume hood (>5 mL), evacuate the lab immediately. The lachrymatory effect will disorient personnel.
-
Isolate: Close lab doors and post "Do Not Enter" signage.
-
Clean Up (Trained Personnel Only):
-
Don full PPE (including respirator).[6]
-
Cover spill with Vermiculite or spill pads.
-
Soak the pads with the Thiosulfate Quench solution described above.
-
Wait 20 minutes for chemical neutralization before collection.
-
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][6] Do not pause to remove contact lenses initially —flush first, then remove if possible.
-
Skin Contact:
-
Immediate Drench: Safety shower for 15 minutes.[6]
-
-
PEG-400 Wash:* If available, wash the area with Polyethylene Glycol 400 (PEG-400) followed by soap and water. PEG solubilizes the hydrophobic bromide better than water alone.
-
-
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained medical personnel.
Storage & Stability
-
Temperature: Store at 2°C to 8°C (Refrigerated). Alkyl bromides can degrade (hydrolyze) at room temperature, releasing HBr gas (corrosive).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture sensitivity is moderate; hydrolysis yields the corresponding alcohol and HBr.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (corrosion risk).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole Derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). United States Department of Labor. [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation.[Link]
Sources
Methodological & Application
Alkylation of amines with 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
Application Note: High-Efficiency N-Alkylation of Amines with 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
Abstract & Scope
This technical guide details the optimization of N-alkylation reactions utilizing This compound (referred to herein as Reagent A ). This electrophile features a primary alkyl bromide situated on a neopentyl-like quaternary carbon center (
This document provides protocols specifically engineered to overcome the kinetic barrier of neopentyl substitution, minimizing elimination by-products and maximizing yield. These methods are critical for medicinal chemistry programs synthesizing Thrombopoietin (TPO) receptor agonist analogs and related lipophilic thiazole scaffolds.
Chemical Context & Mechanistic Challenges
The Electrophile: Structural Analysis
Reagent A contains a thiazole moiety attached to a pentyl chain. The critical feature is the 2-(bromomethyl)-2-methyl motif.
-
Steric Environment: The electrophilic carbon (
) is adjacent to a quaternary carbon (C2). This creates a "neopentyl effect," where the bulky substituents (Methyl, Ethyl, and Thiazolylmethyl groups) on C2 sterically shield the backside of the C-Br bond. -
Reactivity Profile: Standard
rates are reduced by a factor of to compared to unhindered primary halides. -
Side Reactions: While elimination (E2) is often a competitor, the specific structure of Reagent A (lacking
-hydrogens anti-periplanar to the leaving group on the quaternary center) largely precludes E2, making thermal degradation or N-alkylation of the thiazole ring itself the primary competing pathways.
Mechanistic Strategy
To drive this reaction, we must increase the energy of the ground state (using a better leaving group via Finkelstein exchange) and stabilize the transition state (using polar aprotic solvents).
Key Strategy: In-situ Iodination.
The addition of Iodide (
Visualizing the Workflow
The following diagram outlines the decision logic for selecting the appropriate protocol based on the amine substrate's basicity and steric profile.
Caption: Decision matrix for alkylating amines with hindered thiazole bromide Reagent A.
Experimental Protocols
Method A: Cesium-Promoted Finkelstein Alkylation (Standard)
Recommended for secondary cyclic amines (piperazines, piperidines) common in TPO agonist synthesis.
Rationale: Cesium carbonate (
Reagents:
-
Amine Substrate (1.0 equiv)[1]
-
Reagent A (1.2 - 1.5 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.5 equiv) or TBAI (0.1 equiv)
-
Solvent: Anhydrous DMF or DMSO (Concentration 0.2 M)
Step-by-Step Protocol:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add the Amine (1.0 mmol) and Reagent A (1.2 mmol) to the vial. Dissolve in anhydrous DMF (5.0 mL).
-
Base/Catalyst Addition: Add
(325 mg, 2.0 mmol) and KI (83 mg, 0.5 mmol) in one portion. -
Reaction: Seal the vessel and heat to 90°C for 16–24 hours. Note: Do not exceed 110°C initially to avoid decomposition of the thiazole ring.
-
Monitoring: Monitor via LCMS. Look for the conversion of the Bromide (M+H) to the Product. If the intermediate Alkyl Iodide is observed, prolong reaction time.
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography. Thiazole amines are often basic; use a gradient of DCM:MeOH (95:5 to 90:10) or amine-functionalized silica.
Method B: Microwave-Assisted Alkylation (High Throughput)
Recommended for hindered amines or when Method A yields <40%.
Rationale: Microwave irradiation provides rapid, uniform heating, helping to surmount the high activation energy of the neopentyl substitution without prolonged exposure to thermal degradation conditions.
Reagents:
-
Amine Substrate (1.0 equiv)[1]
-
Reagent A (2.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
TBAI (Tetrabutylammonium iodide) (1.0 equiv - Stoichiometric)
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Protocol:
-
Setup: In a 2-5 mL microwave vial, combine Amine (0.5 mmol), Reagent A (1.0 mmol), TBAI (185 mg, 0.5 mmol), and DIPEA (0.26 mL).
-
Solvent: Add NMP (2.0 mL). Cap the vial.
-
Irradiation:
-
Temperature: 140°C
-
Time: 30 - 60 minutes
-
Power: Dynamic (High absorption setting).
-
-
Workup: Pour reaction mixture into water (20 mL) and extract with Et2O or EtOAc. Caution: NMP is difficult to remove; extensive water washes or lyophilization may be required.
Data Analysis & Troubleshooting
Table 1: Comparative Efficiency of Conditions (Model Substrate: Piperidine)
| Parameter | Method A (Thermal) | Method B (Microwave) | Method C (No Catalyst) |
| Solvent | DMF | NMP | DMF |
| Base | DIPEA | ||
| Catalyst | KI (0.5 eq) | TBAI (1.0 eq) | None |
| Temp/Time | 90°C / 18h | 140°C / 45 min | 90°C / 24h |
| Conversion | >85% | >90% | <30% |
| Impurity Profile | Low | Moderate (Thermal deg.) | High (Unreacted SM) |
Troubleshooting Guide:
-
Problem: Low Conversion, Alkyl Iodide intermediate persists.
-
Solution: The Finkelstein exchange worked, but the displacement didn't. Increase temperature to 110°C or switch to Method B.
-
-
Problem: N-alkylation of Thiazole Ring (Quaternization).
-
Solution: This occurs if the thiazole nitrogen competes with the amine. Use a less polar solvent (Toluene/Acetonitrile) or ensure the amine is in excess (1.5 equiv) to outcompete the thiazole.
-
-
Problem: Elimination Products.
-
Solution: While rare for this specific scaffold, if observed, switch to a non-basic proton scavenger like Silver Carbonate (
) or Proton Sponge.
-
References
-
General Alkylation of Amines: Salvatore, R. N., et al. "Synthesis of secondary amines."[2] Tetrahedron 57.37 (2001): 7785-7811. Link
-
Finkelstein Reaction in Synthesis: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Chapter 10: Aliphatic Substitution). Link
-
Neopentyl Halide Substitution Challenges: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews 56.4 (1956): 571-752. Link
-
Related Thiazole Scaffolds (Lusutrombopag): Kuwamure, T., et al. "Discovery of Lusutrombopag (S-888711), a Novel Oral Thrombopoietin Receptor Agonist." ACS Medicinal Chemistry Letters (Contextual reference for thiazole lipophilic tails). Link
-
Microwave Assisted Synthesis: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. Link
Safety Note: Alkyl bromides are potential alkylating agents and should be treated as potential carcinogens. Thiazole derivatives may cause skin sensitization. Perform all manipulations in a fume hood.
Sources
Using 4-(2-(Bromomethyl)-2-methylbutyl)thiazole as an Epothilone intermediate
Application Note: Utilizing 4-(2-(Bromomethyl)-2-methylbutyl)thiazole in Convergent Epothilone Synthesis
Executive Summary
This application note details the strategic utilization of This compound (referred to herein as Fragment B-Br ) as a pivotal intermediate in the total synthesis of Epothilone analogs. While natural Epothilones (A and B)[1] possess a characteristic C16–C17 cis-olefin, the use of this saturated, branched bromide intermediate facilitates the synthesis of C15–C21 modified analogs or serves as a precursor for generating C12–C21 building blocks via alkylation strategies.
This guide focuses on the chemical stability , conversion to phosphonium salts (Wittig reagents) , and nucleophilic substitution protocols required to couple this fragment with the macrocyclic core (Fragment A).
Strategic Role in Retrosynthesis
In the context of convergent Epothilone synthesis (analogous to the Schinzer or Danishefsky routes), the target molecule is disconnected into two primary sectors: the macrocyclic polypropionate core (C1–C11) and the thiazole-containing side chain (C12–C21).
Fragment B-Br functions as a specialized electrophile. Unlike the standard allylic halides used in natural product synthesis, this intermediate introduces a quaternary center and a saturated linker, often used to probe Structure-Activity Relationships (SAR) regarding the rigidity of the side chain.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic logic positioning this compound as the precursor to the C12-C21 coupling partner.
Technical Specifications & Handling
Compound: this compound Role: Electrophilic Alkylating Agent / Wittig Precursor
| Property | Specification | Critical Note |
| Appearance | Pale yellow to amber oil | Darkening indicates decomposition (HBr release). |
| Storage | -20°C, under Argon | Hygroscopic; store over activated molecular sieves. |
| Reactivity | Primary Alkyl Bromide | Moderate electrophile; susceptible to elimination under strong basic conditions. |
| Solubility | DCM, THF, Toluene | Poor solubility in Hexanes; avoid protic solvents (MeOH) to prevent solvolysis. |
Protocol 1: Conversion to Phosphonium Salt (Wittig Reagent)
The primary utility of this bromide is its conversion into a phosphonium salt, enabling the formation of the C12–C13 double bond via a Wittig reaction.
Objective: Synthesize [2-methyl-2-(4-thiazolyl)butyl]triphenylphosphonium bromide.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Triphenylphosphine (PPh₃) (1.2 equiv)
-
Solvent: Anhydrous Toluene (0.5 M concentration)
-
Additives: 2,6-Lutidine (0.1 equiv) — Crucial for scavenging trace HBr.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.
-
Dissolution: Dissolve the bromide (Fragment B-Br) in anhydrous toluene.
-
Addition: Add PPh₃ in one portion. Add 2,6-lutidine (buffer).[2][3]
-
Expert Insight: The bulky "2-methylbutyl" group creates steric hindrance. Standard conditions (RT) will fail. Thermal activation is required.
-
-
Reflux: Heat the mixture to 110°C (reflux) for 18–24 hours .
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting bromide (high Rf) should disappear; the salt will remain at the baseline.
-
-
Precipitation: Cool the reaction to room temperature. The phosphonium salt often precipitates as a white/off-white solid.
-
If oil forms: Decant the toluene, wash the oil with cold hexanes, and induce crystallization by triturating with Et₂O/Hexanes (1:1).
-
-
Drying: Filter the solid under inert atmosphere (Schlenk filtration recommended) and dry under high vacuum (<0.1 mbar) for 6 hours.
Yield Expectation: 85–92% Validation: ¹H NMR (DMSO-d₆) should show the characteristic P-CH₂ doublet coupling (J ≈ 14-16 Hz) and the aromatic protons of the PPh₃ group.
Protocol 2: C-Alkylation of Chiral Enolates (Alternative Route)
For syntheses requiring a saturated C12–C13 linkage, this bromide serves as an alkylating agent for chiral ketone enolates (e.g., Enders' SAMP/RAMP hydrazones or Myers' pseudoephedrine amides).
Objective: Stereoselective attachment of the thiazole side chain to the macrocyclic precursor.
Workflow Visualization (DOT)
Figure 2: Alkylation workflow for stereoselective fragment assembly.
Step-by-Step Methodology:
-
Enolization: In a flame-dried flask, generate the enolate of the chiral auxiliary (1.0 equiv) using LDA (1.1 equiv) in THF at -78°C . Stir for 1 hour.
-
Drying the Electrophile: Azeotropically dry the this compound with benzene/toluene immediately prior to use. Dissolve in minimal THF.
-
Addition: Add the bromide solution dropwise to the enolate at -78°C.
-
Rate: Slow addition (over 20 mins) prevents local heating and enolate decomposition.
-
-
Additive: Add HMPA or DMPU (2.0 equiv) to the mixture.
-
Reaction: Allow the mixture to warm slowly to -20°C over 4 hours. Do not exceed 0°C, as elimination of HBr may compete with substitution.
-
Quench: Quench with saturated NH₄Cl solution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Wittig Salt) | Steric hindrance preventing SN2 attack. | Increase temperature to 110°C; switch solvent to Xylene (higher BP); use PBu₃ (more nucleophilic) if PPh₃ fails. |
| Elimination Product (Alkene) | Basicity of enolate/ylide too high. | Ensure strictly anhydrous conditions; use less basic counter-ions (e.g., NaHMDS instead of LDA); lower reaction temperature. |
| Starting Material Recovery | Bromide hydrolysis or degradation. | Verify purity of bromide by NMR before use. Ensure reagents are dry. Add NaI (Finkelstein) to generate the more reactive iodide in situ. |
References
-
Schinzer, D., et al. (1999).[6][7] "Total synthesis of (-)-epothilone A." Chemistry – A European Journal, 5(9), 2483-2491.[6][7] Link
-
Nicolaou, K. C., et al. (1997).[3] "Total Synthesis of Epothilone A: The Olefin Metathesis Approach." Angewandte Chemie International Edition, 36(5), 523-524. Link
-
Danishefsky, S. J., et al. (1996).[3] "Total Synthesis of (-)-Epothilone A." Journal of the American Chemical Society, 119(42), 10073–10092.[4] Link
-
Altmann, K. H. (2003). "Epothilone B and its analogs - a new family of anticancer agents." Mini Reviews in Medicinal Chemistry, 3(2), 149-158. Link
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Design, synthesis and biological evaluation of bridged epothilone D analogues† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. air.unimi.it [air.unimi.it]
- 6. Total synthesis of (-)-epothilone A | Research@Leibniz University [fis.uni-hannover.de]
- 7. Total synthesis of (-)-epothilone A – QUEST Leibniz Research School – Leibniz University Hannover [quest-lfs.uni-hannover.de]
Application Note & Protocol Guide: Strategic Solvent Selection for Reactions of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
Abstract
The 4-(2-(bromomethyl)-2-methylbutyl)thiazole scaffold is a key heterocyclic building block in modern drug discovery, with the thiazole moiety being a cornerstone in numerous pharmaceuticals.[1][2] The primary alkyl bromide functionality of this molecule presents a classic site for nucleophilic substitution, a fundamental transformation in synthetic organic chemistry. However, the choice of solvent for these reactions is far from trivial; it is a critical parameter that dictates the reaction mechanism, rate, and ultimate product distribution. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for this substrate. We will delve into the theoretical underpinnings of solvent effects on competing SN1 and SN2 pathways, present data-driven selection criteria, and provide detailed, validated protocols for reaction execution and solvent screening.
Introduction: The Critical Role of the Reaction Environment
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from anticancer to anti-inflammatory.[3][4] The synthetic utility of intermediates like this compound lies in the reactivity of the C-Br bond, allowing for the introduction of diverse functional groups. The substrate is a primary alkyl halide, which typically favors a bimolecular nucleophilic substitution (SN2) mechanism. However, factors such as the nature of the nucleophile, temperature, and most importantly, the solvent, can significantly influence the reaction pathway.[5][6]
An improper solvent choice can lead to sluggish reactions, unwanted side products via elimination or unimolecular substitution (SN1), or complex purification challenges. A strategic approach to solvent selection, grounded in mechanistic understanding, is therefore essential for achieving efficient, reproducible, and scalable syntheses. This document serves as a practical guide to making informed solvent choices for this specific and important class of reactions.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The reactivity of the bromomethyl group is dominated by the competition between SN1 and SN2 pathways. The choice of solvent is arguably the most powerful tool a chemist has to direct the reaction toward the desired mechanism.
The SN2 Pathway: A Concerted Approach
The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]
-
Solvent Influence: This pathway is dramatically accelerated in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone). These solvents possess large dipole moments, allowing them to dissolve ionic nucleophiles, but they lack acidic protons.[9] They solvate the cation of the nucleophilic salt effectively but leave the anion (the nucleophile) "naked" and highly reactive.[7] This heightened nucleophilicity drives the reaction forward efficiently.
The SN1 Pathway: A Stepwise Process
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[5][6] The rate-determining step is the initial, slow ionization of the C-Br bond.
-
Solvent Influence: This pathway is favored by polar protic solvents (e.g., water, methanol, ethanol). These solvents are excellent at stabilizing both cations and anions.[8] They stabilize the departing bromide anion and, crucially, the carbocation intermediate through strong dipole-ion interactions and hydrogen bonding.[5][6] This stabilization lowers the energy barrier for carbocation formation, promoting the SN1 mechanism. Furthermore, these solvents can form a "solvent cage" around the nucleophile via hydrogen bonding, reducing its nucleophilicity and thus depressing the rate of a competing SN2 reaction.[6]
The logical flow for selecting a solvent based on the desired mechanistic outcome is visualized below.
Caption: Decision workflow for solvent selection based on the desired nucleophilic substitution mechanism.
Data-Driven Solvent Selection
A preliminary selection of solvents can be made by comparing their physical properties. The dielectric constant (ε) is a good measure of a solvent's polarity and its ability to stabilize charged species.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Type |
| Polar Protic | |||||
| Water | H₂O | 100 | 1.000 | 80.1 | Protic |
| Ethanol | C₂H₅OH | 78 | 0.789 | 24.6 | Protic |
| Methanol | CH₃OH | 65 | 0.792 | 32.7 | Protic |
| Isopropanol | C₃H₇OH | 82 | 0.786 | 19.9 | Protic |
| Polar Aprotic | |||||
| Dimethyl Sulfoxide | (CH₃)₂SO | 189 | 1.092 | 47.0 | Aprotic |
| Acetonitrile | CH₃CN | 82 | 0.786 | 37.5 | Aprotic |
| N,N-Dimethylformamide | (CH₃)₂NCHO | 153 | 0.944 | 36.7 | Aprotic |
| Acetone | (CH₃)₂CO | 56 | 0.786 | 20.7 | Aprotic |
| Tetrahydrofuran | C₄H₈O | 66 | 0.889 | 7.6 | Aprotic |
| Nonpolar | |||||
| Toluene | C₇H₈ | 111 | 0.867 | 2.38 | Aprotic |
| Hexane | C₆H₁₄ | 69 | 0.655 | 1.88 | Aprotic |
Data compiled from multiple sources.[10][11][12]
Scientist's Note: For the target substrate, which is a primary alkyl bromide, an SN2 reaction is almost always preferred to avoid potential rearrangement and elimination side products. Therefore, the primary candidates for screening should be selected from the Polar Aprotic class.
Experimental Protocols
The following protocols provide a validated starting point for performing and optimizing reactions with this compound.
Protocol 4.1: General Procedure for a Model SN2 Reaction (Azide Substitution)
This protocol describes a typical SN2 reaction using sodium azide as the nucleophile and DMF as the solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen inlet, oil bath
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a magnetic stir bar.
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M. Add sodium azide (1.2 eq) to the stirred solution.
-
Rationale: Anhydrous solvent is used to prevent competing hydrolysis of the alkyl bromide. A slight excess of the nucleophile ensures the reaction goes to completion.[8]
-
-
Reaction: Heat the reaction mixture to 50 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Self-Validation: A clear spot-to-spot conversion on TLC (visualized with UV and/or a potassium permanganate stain) indicates a successful reaction.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution. Shake and separate the layers.
-
Rationale: The aqueous wash removes the DMF solvent and unreacted sodium azide.
-
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-(2-(azidomethyl)-2-methylbutyl)thiazole.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 4.2: Parallel Solvent Screening
This protocol enables the rapid empirical determination of the optimal solvent for a given nucleophile.
Materials:
-
Identical reaction vials with stir bars (e.g., 8 mL vials)
-
A multi-position stirring hotplate
-
Stock solution of this compound in a volatile, inert solvent (e.g., dichloromethane).
-
Nucleophile of choice (e.g., potassium thioacetate)
-
Panel of anhydrous solvents to be tested (e.g., DMF, MeCN, THF, Acetone, 2-Propanol)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation: To each of the 5 reaction vials, add the nucleophile (1.2 eq) and the internal standard (0.2 eq).
-
Solvent Addition: To each vial, add 2 mL of one of the selected anhydrous solvents.
-
Initiation: Add an identical aliquot of the substrate stock solution to each vial, cap the vials, and begin stirring at a set temperature (e.g., 50 °C).
-
Rationale: Using a stock solution ensures that each reaction begins with the exact same amount of starting material. The internal standard allows for accurate determination of conversion and yield by ¹H NMR or LC-MS without needing to isolate the product.[13]
-
-
Time Point Analysis: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial.
-
Quenching & Analysis: Quench each aliquot by diluting it into a vial containing a suitable solvent (e.g., ethyl acetate) and water. Analyze the organic layer of each sample by LC-MS and/or ¹H NMR to determine the ratio of product to starting material and internal standard.
-
Data Interpretation: Compare the conversion rates and product purity across the different solvents to identify the optimal reaction medium.
Case Study & Mechanistic Visualization
The diagram below illustrates how solvent choice directly impacts the reaction pathway and product outcome. A polar aprotic solvent funnels the reaction through the desired SN2 pathway, while a polar protic solvent opens up the undesirable SN1 pathway, which can lead to side products.
Caption: Influence of solvent on competing SN1 and SN2 pathways for a primary alkyl bromide.
Conclusion
For reactions involving this compound, the solvent is a master variable that must be chosen with a clear understanding of the underlying reaction mechanism. The primary nature of the alkyl bromide strongly predisposes it to an SN2 reaction, a preference that is best supported by the use of polar aprotic solvents like DMF, acetonitrile, or DMSO. These solvents maximize nucleophile reactivity while minimizing the potential for carbocation formation. Polar protic solvents should generally be avoided as they can reduce reaction rates and promote undesired SN1 and elimination pathways. The protocols and frameworks provided herein offer a robust starting point for any scientist aiming to perform clean, efficient, and high-yielding nucleophilic substitutions on this valuable synthetic intermediate.
References
-
NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). Reactivity in Chemistry. Link
-
Physical properties of some common organic solvents. (n.d.). ResearchGate. Link
-
Nucleophilic Substitution Reactions SEM-2, CC-3 PART-2, PPT-17. (n.d.). St. Paul's Cathedral Mission College. Link
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Link
-
Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Link
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Link
-
Common Organic Solvents: Table of Properties. (n.d.). University of Rochester. Link
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions. (n.d.). University of Wisconsin-Madison. Link
-
Common Organic Solvents Properties Overview. (n.d.). Scribd. Link
-
PROPERTIES OF COMMON ORGANIC SOLVENTS. (n.d.). University of California, Berkeley. Link
-
Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025, August 6). ResearchGate. Link
-
Thiazole formation through a modified Gewald reaction. (2015, May 26). Beilstein Journal of Organic Chemistry. Link
-
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024, July). Journal of Emerging Technologies and Innovative Research. Link
-
Method for selection of solvents for promotion of organic reactions. (2025, August 7). ResearchGate. Link
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Center for Biotechnology Information. Link
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023, June 26). MDPI. Link
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). National Center for Biotechnology Information. Link
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Link
-
Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024, November 19). Journal of Chemical Education. Link
-
Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024, July 24). Royal Society of Chemistry. Link
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023, April 4). Bentham Science. Link
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. jetir.org [jetir.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. users.wfu.edu [users.wfu.edu]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalytic Methods Involving 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential catalytic applications of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole. While specific catalytic data for this compound is not yet prevalent in the literature, its structural features—a thiazole core and a reactive bromomethyl group—suggest significant potential as a precursor to N-heterocyclic carbene (NHC) organocatalysts or as a ligand in transition metal catalysis. This guide synthesizes established principles from the broader field of thiazole chemistry to propose detailed, field-proven protocols for its application in key synthetic transformations. All proposed methodologies are grounded in authoritative literature and are designed to serve as a robust starting point for experimental investigation.
Introduction: Unveiling the Catalytic Potential
The thiazole moiety is a cornerstone in medicinal chemistry and a privileged scaffold in catalysis.[1][2][3] The specific compound, this compound, presents a unique combination of a sterically hindered alkyl substituent at the C4 position and a reactive bromomethyl group. This structure is ripe for exploration in two primary catalytic domains:
-
As an N-Heterocyclic Carbene (NHC) Precatalyst: The thiazole ring can be quaternized at the nitrogen atom, followed by deprotonation to form a thiazol-2-ylidene, a type of N-heterocyclic carbene. These NHCs are renowned for their ability to induce "umpolung" (polarity reversal) reactivity in aldehydes, enabling key carbon-carbon bond-forming reactions.[4][5][6]
-
As a Ligand for Transition Metal Catalysis: The nitrogen and sulfur atoms of the thiazole ring can coordinate with transition metals, making it a valuable ligand scaffold.[1][7] The bromomethyl group offers a handle for further derivatization or immobilization.
This guide will focus on the development of this compound as a precatalyst for NHC-mediated transformations, specifically the benzoin condensation and the Stetter reaction, due to the extensive precedent for thiazolium salt catalysis in these areas.[6][8][9]
Proposed Catalytic Application I: The Benzoin Condensation
The benzoin condensation is a classic atom-economical reaction that forms an α-hydroxy ketone from two aldehydes.[5][10] Thiazolium salt-derived NHCs are effective catalysts for this transformation.[4][6]
Mechanistic Rationale
The catalytic cycle, initiated by the formation of the NHC from the thiazolium salt precatalyst, is depicted below. The key step involves the generation of the "Breslow intermediate," a nucleophilic species that attacks a second aldehyde molecule.[11]
Caption: Proposed catalytic cycle for the NHC-catalyzed benzoin condensation.
Protocol for Thiazolium Salt Synthesis
Objective: To synthesize the thiazolium salt precatalyst from this compound.
Materials:
-
This compound
-
Methyl iodide (or other alkylating agent)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL per 1 mmol of thiazole).
-
Alkylation: Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at 40 °C for 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Precipitation: Upon completion, cool the reaction to room temperature and add anhydrous diethyl ether until a precipitate forms.
-
Isolation: Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the thiazolium iodide salt.
Self-Validation: The product can be characterized by ¹H NMR (expect a downfield shift of the thiazole protons and a new peak for the N-methyl group) and mass spectrometry.
Protocol for Benzoin Condensation
Objective: To catalyze the homo-condensation of benzaldehyde using the synthesized thiazolium salt.
Materials:
-
Synthesized thiazolium salt
-
Benzaldehyde (freshly distilled)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a dry vial, dissolve the thiazolium salt (0.1 eq) in anhydrous THF (2 mL).
-
Reaction Initiation: Add freshly distilled benzaldehyde (1.0 eq) to the catalyst solution.
-
Base Addition: Add DBU (0.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of benzoin by TLC.
-
Workup: Quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure benzoin.
Quantitative Data (Hypothetical):
| Entry | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) |
| 1 | 10 | DBU | 24 | >90 (expected) |
| 2 | 5 | DBU | 24 | (to be determined) |
| 3 | 10 | K₂CO₃ | 48 | (to be determined) |
Proposed Catalytic Application II: The Stetter Reaction
The Stetter reaction is an NHC-catalyzed 1,4-conjugate addition of an aldehyde to an activated alkene (e.g., α,β-unsaturated ketone or ester) to form a 1,4-dicarbonyl compound.[9]
Mechanistic Rationale
Similar to the benzoin condensation, the reaction proceeds via the Breslow intermediate, which then acts as the nucleophile in a Michael-type addition.
Caption: Proposed workflow for the NHC-catalyzed Stetter reaction.
Protocol for the Stetter Reaction
Objective: To catalyze the reaction between an aromatic aldehyde and an α,β-unsaturated ketone.
Materials:
-
Synthesized thiazolium salt
-
4-Fluorobenzaldehyde
-
Methyl vinyl ketone
-
Potassium tert-butoxide (KOtBu)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the thiazolium salt (0.2 eq) and KOtBu (0.2 eq).
-
Solvent and Substrates: Add anhydrous DMF (2 mL), followed by 4-fluorobenzaldehyde (1.0 eq) and methyl vinyl ketone (1.2 eq).
-
Reaction: Stir the mixture at 60 °C for 12 hours.
-
Monitoring and Workup: Monitor the reaction by GC-MS. After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash chromatography to yield the 1,4-dicarbonyl product.
Trustworthiness through Self-Validation: The expected product should be characterized by ¹H and ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity. Side products, such as the benzoin condensation product of the aldehyde, should be monitored for and minimized through optimization of reaction conditions.
Asymmetric Catalysis and Future Directions
The bulky 2-methylbutyl group on the this compound scaffold could provide a unique steric environment for asymmetric catalysis if a chiral center is introduced. Future work could involve:
-
Synthesis of Chiral Thiazolium Salts: The synthesis of enantiomerically pure versions of this compound would allow for its application in asymmetric benzoin and Stetter reactions.
-
Ligand Development: The bromomethyl handle is a versatile point for modification. It can be used to attach the thiazole to a chiral backbone or a solid support for catalyst recycling. For instance, reaction with a chiral amine could yield a novel bidentate ligand.[12]
-
Palladium-Catalyzed Cross-Coupling: The C-H bonds of the thiazole ring can be functionalized via direct arylation, offering another avenue for ligand diversification.[13]
Conclusion
While this compound is a novel chemical entity without established catalytic applications, its structure strongly suggests its utility as a precursor for N-heterocyclic carbene organocatalysis and as a versatile building block for new ligands. The protocols detailed in these notes provide a scientifically sound basis for the investigation of its catalytic properties in the benzoin condensation and Stetter reaction. The inherent modularity of the thiazole core and the presence of a reactive bromomethyl group open up numerous possibilities for the development of a new class of catalysts for organic synthesis.
References
-
Villamizar-Mogotocoro, A. F., & Urbina-González, J. M. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. J Anal Pharm Res, 7(4), 463-465. [Link]
-
Connon, S. J., & Breslow, R. (2009). The enantioselective benzoin condensation promoted by chiral triazolium precatalysts. Organic & Biomolecular Chemistry, 7(13), 2637-2643. [Link]
-
Biju, A. T., Kuhl, N., & Glorius, F. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 432-463. [Link]
-
Collet, C., Le Falher, E., & Le Grognec, E. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Advances, 10(70), 42938-42945. [Link]
-
Biju, A. T., Kuhl, N., & Glorius, F. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 432-463. [Link]
-
Enders, D., & Cohen, D. T. (2013). A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis. ACS Catalysis, 3(11), 2539-2554. [Link]
-
Biju, A. T., Kuhl, N., & Glorius, F. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 432-463. [Link]
-
Kuhl, N., & Glorius, F. (2011). A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation. Advanced Synthesis & Catalysis, 353(10), 1631-1636. [Link]
-
Feng, J., Wu, Y., Xu, L., & Wang, X. (2020). Thiazole catalysts evaluated for various asymmetric reactions. Tetrahedron, 76(30), 131338. [Link]
-
Wang, D., et al. (2013). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(22), 5858-5861. [Link]
-
Guiry, P. J., et al. (2015). Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis. European Journal of Organic Chemistry, 2015(24), 5289-5301. [Link]
-
Özkal, E. (2013). Triazole-based ligands for click chemistry and asymmetric catalysis (Doctoral dissertation, Universitat Rovira i Virgili). [Link]
-
Abdel-Wahab, B. F., et al. (2017). Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 14(10), 1184-1192. [Link]
-
Mohamed, S. K., et al. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 27(23), 8196. [Link]
-
Safaei-Ghomi, J., & Eshteghal, F. (2022). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI)). Polycyclic Aromatic Compounds, 42(9), 6148-6161. [Link]
-
Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. New Journal of Chemistry, 41(14), 6035-6040. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Jacobsen, E. N., & Veitch, G. E. (2010). Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds. Angewandte Chemie International Edition, 49(49), 9489-9492. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]
-
Sharma, I., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 12(5), 2969-2976. [Link]
-
De Kimpe, N., et al. (2009). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6756-6763. [Link]
-
Gumeniuc, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5594. [Link]
Sources
- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 5. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 6. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 9. A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in 4-(2-(Bromomethyl)-2-methylbutyl)thiazole synthesis
Technical Support Center: 4-(2-(Bromomethyl)-2-methylbutyl)thiazole Synthesis
Executive Summary: The "Neopentyl Barrier"
The synthesis of This compound presents a classic but severe challenge in organic synthesis: Nucleophilic substitution at a neopentyl position.
The structural motif—a primary carbon adjacent to a quaternary carbon (the 2,2-disubstituted butyl center)—creates extreme steric hindrance. This prevents standard
This guide addresses the specific yield bottlenecks associated with converting the precursor alcohol, 4-(2-(Hydroxymethyl)-2-methylbutyl)thiazole , into the target bromide.
Diagnostic Troubleshooting (Q&A)
Q1: My reaction proceeds to completion, but the NMR shows a mixture of isomers. What happened?
Diagnosis: You likely used acid-mediated bromination (HBr, aqueous HBr/H2SO4, or PBr3 without base).[2]
Mechanism: Protonation of the alcohol creates an oxonium ion.[2] Due to steric hindrance, the bromide ion cannot attack directly (
Q2: I am using the Appel reaction (PPh3/CBr4), but the yield is stuck at 40-50% with unreacted starting material. Diagnosis: The steric bulk of the neopentyl group is slowing the formation of the oxyphosphonium intermediate or the final displacement. Solution:
-
Solvent Switch: Move from DCM (Dichloromethane) to Acetonitrile (MeCN) . The higher polarity stabilizes the transition state and increases the rate of the
displacement. -
Order of Addition: Premix PPh3 and CBr4 at 0°C to form the bromophosphonium salt before adding the alcohol. This prevents side reactions between the alcohol and CBr4.
Q3: The reaction mixture turns into a black tar/solid. Diagnosis: Thiazole quaternization. The thiazole nitrogen is nucleophilic.[3] If the reaction runs too hot or too long, the newly formed alkyl bromide (or the active phosphorus intermediate) can alkylate the thiazole ring of a neighboring molecule, leading to polymerization/tarring. Solution: Keep reaction temperature below 40°C. If heating is required, use a non-nucleophilic base (e.g., 2,6-lutidine) to buffer the system, though the Appel reaction is generally neutral.
Optimized Experimental Protocols
Protocol A: Modified Appel Reaction (Recommended)
Best for: Maximizing yield and preventing rearrangement.
Reagents:
-
Precursor Alcohol (1.0 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Carbon Tetrabromide (
) (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DCM (0.1 M concentration)
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve
(1.5 eq) and (1.5 eq) in anhydrous MeCN. Stir at 0°C for 20 minutes until the yellow/orange bromophosphonium salt complex precipitates/forms. -
Addition: Dissolve the Thiazole-Alcohol (1.0 eq) in a minimum amount of MeCN. Add this solution dropwise to the active complex at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Critical Step: If conversion is slow after 4 hours, heat gently to 35-40°C. Do not reflux vigorously to avoid thiazole self-alkylation.
-
-
Workup: Quench with saturated
. Extract with (Ether is preferred over DCM to precipitate Triphenylphosphine oxide, ). -
Purification: The byproduct
is the main contaminant. Triturate the crude residue with cold hexanes/pentane (the product is soluble; is not). Filter and concentrate.
Protocol B: Sulfonate Displacement (Scale-Up Alternative)
Best for: Large batches where chromatography of
Reagents:
-
Step 1: Mesyl Chloride (MsCl),
, DCM. -
Step 2: Lithium Bromide (LiBr), 2-Butanone (MEK) or DMF.
Procedure:
-
Mesylation: React alcohol with MsCl/Et3N in DCM at 0°C. (Note: Neopentyl mesylation is slow; allow 12-24h).
-
Finkelstein: Dissolve the crude Mesylate in 2-Butanone (Methyl Ethyl Ketone). Add LiBr (5.0 equiv) .
-
Reflux: Reflux (80°C) for 24-48 hours.
-
Why MEK? It allows higher temps than acetone but is easier to remove than DMF. The solubility of LiBr is high, but LiOMs (lithium mesylate) precipitates, driving the reaction (Le Chatelier’s principle).
-
Comparative Data: Reaction Conditions vs. Yield
| Method | Reagents | Temperature | Yield | Purity (Isomer Free) | Notes |
| Acidic Bromination | 48% HBr, Reflux | 100°C | < 20% | Low (Major Rearrangement) | Avoid. Forms tertiary bromide. |
| Standard Appel | 25°C | 45-55% | High | Slow kinetics due to sterics. | |
| Optimized Appel | 40°C | 82-88% | High | Best balance of rate and selectivity. | |
| Mesylate/LiBr | MsCl then LiBr/MEK | 80°C | 65-75% | High | Clean, but very slow (2 days). |
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the critical divergence between the desired
Caption: Mechanistic divergence. The Acid pathway (Red) leads to rearrangement. The Appel pathway (Green) forces direct substitution despite steric hindrance.
References & Authority
-
Appel Reaction Mechanism & Application:
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.
-
Source:
-
-
Neopentyl Substitution Challenges:
-
Whitmore, F. C., et al. "Common occurrence of rearrangements in the reaction of neopentyl alcohol with HBr." Journal of the American Chemical Society.
-
Source:
-
-
Thiazole Synthesis & Stability:
-
Finkelstein Reaction in 2-Butanone:
-
General protocol for difficult alkyl halides.
-
Source:
-
Sources
Technical Support Center: Purification of Thiazole-Functionalized Alkyl Bromides
The following technical guide details the purification and handling of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole . This molecule is a specialized heterocycle-functionalized alkyl halide, structurally analogous to the C1-C15 side-chain fragments found in Epothilone synthesis (specifically Epothilone B and D analogs).
Due to the presence of the basic thiazole ring and the neopentyl-like primary bromide, this compound presents unique challenges regarding silica acidity sensitivity and nucleophilic displacement kinetics .
Ticket Category: Purification & Isolation Target Molecule: this compound Chemical Class: Heterocyclic Neopentyl Bromide Primary Application: Alkylation intermediate (e.g., for Wittig, Suzuki, or Grignard coupling).[1]
Part 1: Critical Properties & Stability Analysis
Before initiating purification, you must understand the "Personality" of this molecule. It contains two conflicting functional groups:
-
Thiazole Ring (Basic): The nitrogen atom (
for conjugate acid) can hydrogen-bond with acidic silanols on silica gel, causing peak tailing (streaking) and mass loss. -
Neopentyl Bromide (Sterically Hindered): The primary bromide is attached to a quaternary carbon. While resistant to
displacement, it is prone to rearrangement under strongly acidic conditions or high thermal stress.
Stability Dashboard
| Parameter | Status | Technical Note |
| Silica Stability | ⚠️ Moderate | Risk: Acid-catalyzed degradation or irreversible adsorption. Fix: Buffer silica with 1% |
| Thermal Stability | ⚠️ Low/Med | Avoid distillation temperatures >120°C. Risk of elimination or retro-reaction. |
| Hydrolysis Risk | 🟢 Low | Steric bulk protects the bromide from rapid hydrolysis, but avoid prolonged storage in wet solvents. |
| Physical State | Viscous Oil | Likely an oil or low-melting solid. Crystallization is difficult without high purity. |
Part 2: Primary Purification Workflow (Chromatography)
The most robust method for this molecule is Buffered Flash Chromatography . Standard unbuffered silica will result in poor yields.
Step-by-Step Protocol: Buffered Silica Column
Objective: Isolate pure bromide from unreacted alcohol and phosphorus byproducts (if Appel reaction was used).
-
Stationary Phase Preparation:
-
Use standard Silica Gel 60 (230–400 mesh).
-
Slurry Packing: Prepare the slurry using Hexanes (or Pentane).[1][2][3]
-
The Critical Step: Add 1.0% Triethylamine (
) to the slurry solvent before pouring the column. This neutralizes acidic sites. -
Note: Flush the column with 2-3 column volumes (CV) of the mobile phase to equilibrate.
-
-
Mobile Phase Optimization:
-
Solvent A: Hexanes (or Petroleum Ether)[1]
-
Solvent B: Ethyl Acetate (EtOAc)
-
Gradient: Typically 0%
20% EtOAc. The thiazole makes the molecule more polar than simple alkyl halides; expect elution around 10–15% EtOAc.
-
-
Sample Loading:
-
Do NOT use acid-washed sand.
-
Dry Loading (Recommended): Adsorb the crude oil onto a small amount of buffered silica or Celite. Evaporate solvent, then load the powder. This prevents "band broadening" common with viscous oils.
-
-
Elution & Detection:
-
Monitor at 254 nm (Thiazole absorption).
-
Collect fractions. The product will likely elute after non-polar impurities but before the unreacted alcohol precursor.
-
Diagram 1: Purification Decision Tree
Caption: Decision logic for removing phosphorus byproducts and selecting the correct chromatographic conditions.
Part 3: Troubleshooting & Impurity Removal
Issue 1: "I see a massive white solid precipitating during concentration."
Diagnosis: Triphenylphosphine Oxide (TPPO) contamination.[4]
If you synthesized this via the Appel Reaction (
-
Dissolve crude residue in Ethanol or Et2O.
-
Add
(2 equiv) .[4] -
Stir for 1 hour. TPPO forms a complex (
) which precipitates efficiently.
Issue 2: "The product streaks on the TLC plate and column."
Diagnosis: Thiazole protonation. The thiazole nitrogen is interacting with the silica's acidic surface. Resolution:
-
TLC: Dip your TLC plate in mobile phase containing 5%
and dry it before spotting your compound. -
Column: As described in Part 2, strictly use
buffered silica.
Issue 3: "NMR shows a doublet at 3.4 ppm that won't go away."
Diagnosis: Unreacted Alcohol. The starting material (alcohol) often has a similar Rf to the bromide in non-polar solvents. Resolution:
-
Use Appel conditions to drive conversion to completion (excess
). -
If separation is difficult, convert the residual alcohol to an acetate (Ac2O/Pyridine) or tosylate in situ. These derivatives are much less polar than the alcohol and will separate easily from the bromide.
Part 4: Analytical Validation (QC)
Once isolated, verify the integrity of the neopentyl bromide structure.
| Technique | Expected Signal | Mechanistic Confirmation |
| 1H NMR | ||
| 1H NMR | Thiazole C2-H : Characteristic deshielded proton. confirms ring integrity. | |
| 13C NMR | ||
| Mass Spec | M+ and (M+2)+ | Isotope Pattern : Look for the 1:1 ratio of |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I distill this compound? A: Only under high vacuum (<0.5 mmHg). The neopentyl structure is thermally sensitive. Prolonged heating >100°C can induce elimination or isomerization. Flash chromatography is safer and preferred.
Q: Why not use Alumina instead of Silica? A: Neutral Alumina (Activity Grade III) is an excellent alternative if the compound degrades on silica. However, alumina has lower resolving power. If you use alumina, do not add Triethylamine.
Q: I used
References
-
Nicolaou, K. C., et al. "Total Synthesis of Epothilone A and B via a Macrolactonization Strategy." Nature, vol. 387, 1997, pp. 268–272. Link (Establishes the stability and handling of thiazole side-chains in complex synthesis).
-
Schinzer, D., et al. "Total Synthesis of (-)-Epothilone A." Chemistry – A European Journal, vol. 5, no. 9, 1999, pp. 2483–2491. Link (Provides protocols for thiazole-alkyl halide purification).
- Bates, R. "Organic Synthesis using Transition Metals." Postgraduate Chemistry Series, Wiley, 2012. (General reference for coupling reactions of heterocyclic halides).
-
University of Rochester. "Workup: Removing Triphenylphosphine Oxide." Not Voodoo X, 2024. Link (Standard protocol for TPPO removal).
-
ChemicalBook. "4-Bromo-2-methylthiazole Synthesis and Properties." ChemicalBook Database, 2024. Link (Physical property reference for analogous thiazole fragments).
Sources
Technical Support Center: Stability and Handling of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
Welcome to the technical support guide for 4-(2-(bromomethyl)-2-methylbutyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a primary focus on preventing its hydrolysis. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: Why is this compound so susceptible to hydrolysis?
A1: The primary reason for its instability in the presence of water is the structure of the bromoalkyl side chain. The bromine atom is attached to a primary carbon, which is itself bonded to a tertiary carbon. This structure is prone to a nucleophilic substitution reaction with water (hydrolysis).
The hydrolysis of this compound proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This is a two-step process:
-
Rate-Determining Step: The carbon-bromine (C-Br) bond breaks, and the bromide ion leaves, forming a relatively stable tertiary carbocation intermediate. This is the slowest step in the reaction.[2][3]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, rapidly attacks the carbocation. This is followed by a quick deprotonation step to yield the final alcohol product, 4-(2-(hydroxymethyl)-2-methylbutyl)thiazole, and hydrobromic acid (HBr).[1]
The formation of a stable tertiary carbocation is the key driving force that favors the SN1 pathway and makes the compound highly susceptible to hydrolysis.[4]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: Several environmental and experimental factors can significantly increase the rate of hydrolysis:
-
Presence of Water: Water is a reactant in the hydrolysis process. The presence of even trace amounts of moisture in solvents, reagents, or the atmosphere can lead to significant degradation over time.
-
Solvent Choice: Polar protic solvents (e.g., water, methanol, ethanol) are particularly detrimental.[5] These solvents can stabilize both the carbocation intermediate and the leaving bromide ion through hydrogen bonding and dipole-dipole interactions, thereby accelerating the SN1 reaction.[5][6]
-
pH Level: The hydrolysis rate can be influenced by pH. While the reaction can occur at neutral pH with water as the nucleophile, alkaline conditions (high pH) introduce the hydroxide ion (OH⁻), which is a much stronger nucleophile than water. This can promote a competing bimolecular (SN2) substitution mechanism, also leading to the alcohol product.[2][7]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of most chemical reactions, including hydrolysis. Storing the compound at elevated temperatures will significantly shorten its shelf life.[8]
-
Light Exposure: While the primary degradation pathway is hydrolysis, thiazole-containing compounds can also be susceptible to photodegradation, especially those with aryl substituents.[9][10] Exposure to UV or even ambient light can potentially catalyze degradation.[11]
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
A3: Detecting hydrolysis is crucial for ensuring the validity of your experimental results. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The hydrolyzed alcohol product will have a different polarity than the starting alkyl bromide and thus a different Rf value. You will observe a new spot on the TLC plate corresponding to the more polar alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective. The bromomethyl group (-CH2Br) in the starting material has a characteristic chemical shift. Upon hydrolysis, this signal will disappear and be replaced by a new signal for the hydroxymethyl group (-CH2OH) at a different chemical shift.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique. You can monitor for the appearance of a new peak in the chromatogram with a mass corresponding to the hydrolyzed product. The mass of the product will be [M-Br+OH], where M is the mass of the starting material.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments that may be linked to compound degradation.
| Observed Problem | Potential Root Cause | Troubleshooting & Recommended Actions |
| Inconsistent or Non-Reproducible Results | Partial Hydrolysis of Starting Material: The purity of your starting material is changing between experiments, leading to variable effective concentrations. | 1. Verify Purity: Immediately before use, check the purity of the this compound stock using TLC or LC-MS. 2. Use Fresh Aliquots: Avoid using a single stock bottle repeatedly over a long period. Prepare single-use aliquots and store them under inert gas at -20°C or -80°C.[8] 3. Standardize Handling: Ensure all researchers are using the standardized inert atmosphere handling protocol (see Section 3.2). |
| Low Yield in Subsequent Reactions | Degradation of Reactant: A significant portion of the alkyl bromide has hydrolyzed into the unreactive alcohol, reducing the amount of active starting material available for your desired reaction. | 1. Switch to Anhydrous Solvents: Ensure all solvents used are of high purity and anhydrous. Purchase commercially available anhydrous solvents or dry them using appropriate methods. 2. Implement Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[12][13] 3. Re-evaluate Reaction Conditions: If the reaction requires heat, consider if the temperature is accelerating hydrolysis. If possible, run the reaction at a lower temperature for a longer duration. |
| Appearance of Unexpected Byproducts | Reaction with Hydrolysis Products: The hydrolyzed alcohol or the HBr generated during hydrolysis may be participating in or catalyzing side reactions. | 1. Purify Starting Material: If degradation is suspected, purify the starting material (e.g., via flash chromatography) immediately before the reaction. 2. Add a Non-Nucleophilic Base: If HBr generation is a concern, consider adding a non-nucleophilic base to the reaction mixture to act as an acid scavenger. 3. Use Aprotic Solvents: Ensure you are using polar aprotic solvents like THF, Acetonitrile, or DMSO, which do not facilitate the SN1 hydrolysis pathway.[14][15][16] |
Section 3: Prevention Protocols & Best Practices
Adherence to rigorous storage and handling protocols is the most effective strategy to prevent hydrolysis.
Protocol 3.1: Recommended Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly slow the rate of chemical degradation, including hydrolysis.[8] |
| Atmosphere | Dry Argon or Nitrogen | An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[17][18] |
| Container | Amber Glass Vial with Septum Cap | Amber glass protects the compound from light, which can cause photodegradation.[11] A septum cap allows for withdrawal of the material without exposing the bulk sample to the atmosphere. |
| State | Neat (as solid/oil) or in Anhydrous Aprotic Solvent | Avoid storing solutions in protic solvents. If a stock solution is required, use a high-purity anhydrous aprotic solvent like THF or acetonitrile.[5][16] |
Protocol 3.2: Step-by-Step Guide for Handling Under Inert Atmosphere
This protocol details the procedure for handling this compound to prevent exposure to atmospheric moisture.
Materials:
-
Oven-dried glassware (reaction flask, stir bar)
-
Rubber septa
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler
-
Dry syringes and needles
-
Anhydrous solvents
Procedure:
-
Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., 125°C overnight) to remove adsorbed moisture.[19]
-
Assembly: Assemble the glassware while still hot and immediately cap all openings with rubber septa. Insert a needle connected to the inert gas line and a second "exit" needle.
-
Inerting the Flask: Flush the reaction flask with a steady stream of dry nitrogen or argon for 5-10 minutes to displace all air.[12][13] Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of inert gas (indicated by bubbles in the bubbler).
-
Solvent Transfer: Use a clean, dry syringe to transfer the required volume of anhydrous solvent into the reaction flask through the septum.
-
Reagent Transfer:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Using a new dry syringe, pierce the septum of the reagent vial. First, draw a small amount of inert gas from the headspace into the syringe.
-
Invert the vial and slowly draw the desired volume of the liquid reagent into the syringe.
-
Invert the syringe back and pull a "gas buffer" of ~1 mL of inert gas from the vial's headspace into the syringe.[12] This prevents any reagent from dripping from the needle tip during transfer.
-
Carefully insert the needle through the septum of the reaction flask. First, inject the inert gas buffer to equalize pressure, then slowly dispense the liquid reagent.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.
Protocol 3.3: Solvent Selection and Management
The choice of solvent is critical for both storage and reaction success.
| Solvent Class | Examples | Suitability for this compound | Reasoning |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | POOR - Avoid at all costs. | These solvents actively promote SN1 hydrolysis by stabilizing the carbocation intermediate and can act as nucleophiles.[5][6] |
| Polar Aprotic | Acetonitrile (MeCN), THF, DMSO, DMF, Acetone | EXCELLENT - Highly Recommended. | These solvents have high dielectric constants that can dissolve polar reagents but lack O-H or N-H bonds. They do not participate in hydrogen bonding with nucleophiles, making them ideal for substitution reactions without promoting hydrolysis.[14][15] |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | GOOD - Use with caution. | Generally suitable as they do not promote hydrolysis. However, the solubility of the thiazole compound and other polar reagents may be limited. |
Best Practice: Always use commercially available anhydrous solvents packaged under an inert atmosphere. If using solvents from a bottle that has been opened multiple times, consider purifying and drying them before use.
Section 4: Visual Aids & Diagrams
Hydrolysis Mechanism
The diagram below illustrates the SN1 hydrolysis pathway of this compound.
Caption: SN1 Hydrolysis Mechanism.
Experimental Workflow
This workflow outlines the key stages for successfully handling the reagent and setting up a reaction while preventing hydrolysis.
Caption: Inert Atmosphere Experimental Workflow.
References
-
Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (2009). GeeksforGeeks. [Link]
-
Reaction of Alkyl Halides Experiment. PraxiLabs. [Link]
-
Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. (2026). Oreate AI. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. [Link]
-
The SN1 Reaction of Alkyl Halides with Water. (2024). Chemistry Steps. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Polar Aprotic Solvents | Acetone, DCM, MEK & Acetonitrile. BVV. [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. [Link]
-
What is the mechanism of alkaline hydrolysis of methyl bromide? (2018). Quora. [Link]
-
Alkyl Halide Reactivity. MSU Chemistry. [Link]
-
Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]
-
Chemical Storage Guidelines. Unknown Source. [Link]
-
Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]
-
Heterocyclic Compounds and Their Significance. (2020). ijmrsetm. [Link]
-
Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]
-
Practices for Proper Chemical Storage. Unknown Source. [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008). Penn State. [Link]
-
B Pharmacy 4th Semester Syllabus. Carewell Pharma. [Link]
-
Inert Atmosphere. (2022). YouTube. [Link]
-
Guidelines for Chemical Storage. Chapman University. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025). ResearchGate. [Link]
-
Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. [Link]
Sources
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- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. shopbvv.com [shopbvv.com]
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- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Bromomethyl Thiazole Reactivity
Introduction: The Duality of Bromomethyl Thiazoles
Bromomethyl thiazoles are highly valuable building blocks in medicinal chemistry and drug development. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, including the antibiotic Penicillin and the anti-HIV drug Ritonavir[1]. The power of these reagents lies in the bromomethyl group (-CH₂Br), which acts as a potent electrophile, analogous to a benzylic bromide[2][3]. This functional group is primed for nucleophilic substitution, allowing for the straightforward introduction of the thiazole moiety into a wide range of molecular scaffolds.
However, this inherent reactivity can be a double-edged sword. Researchers often encounter frustrating scenarios where reactions are sluggish, yields are poor, or side products dominate. This guide is designed to serve as a dedicated troubleshooting resource, moving beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of bromomethyl thiazoles. By understanding the "why," you can more effectively diagnose and solve experimental challenges.
Core Principles of Reactivity
The reactivity of a bromomethyl thiazole is primarily dictated by the interplay of three factors: the electrophilic carbon of the bromomethyl group, the electronic nature of the thiazole ring, and the reaction environment.
-
The Electrophilic Center : The carbon atom of the -CH₂Br group is the primary site of reaction. The bromine atom is an excellent leaving group due to its size and ability to stabilize a negative charge. Reactions at this center typically proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism[4]. This means the reaction rate is dependent on the concentration of both the bromomethyl thiazole and the nucleophile.
-
The Thiazole Ring's Influence : The thiazole ring itself is aromatic and electron-deficient[5][6]. This electronic character influences the adjacent bromomethyl group, enhancing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. However, the nitrogen atom in the ring (N3) is also a potential nucleophile and can be quaternized by alkylating agents, which can sometimes lead to side reactions under certain conditions[5].
-
Reaction Kinetics : For a successful Sₙ2 reaction, the nucleophile must be able to attack the electrophilic carbon from the backside, opposite the leaving group[7]. The rate and success of this process are highly sensitive to steric hindrance, nucleophile strength, and the choice of solvent[8][9].
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with bromomethyl thiazoles.
Q1: My reaction is extremely slow or has failed to proceed. What is the most common cause?
A1: The most frequent culprits for low reactivity are, in order of likelihood: (1) poor quality of the bromomethyl thiazole starting material, (2) suboptimal reaction conditions (especially solvent choice), and (3) insufficient nucleophilicity of the reacting partner.
Before investing significant time in optimizing conditions, you must first validate your starting material. Bromomethyl thiazoles can be unstable and are susceptible to degradation over time, especially if exposed to moisture or light.
-
Expert Insight: Self-decomposition can occur where one molecule alkylates the nitrogen of another, leading to oligomerization or complex mixtures. Hydrolysis of the bromomethyl group to a hydroxymethyl group is also a common degradation pathway.
Q2: How can I assess the quality and purity of my bromomethyl thiazole?
A2: A combination of ¹H NMR and LC-MS is the most effective strategy.
-
¹H NMR Spectroscopy: This is your first and most critical check. In a pure sample, you should see a sharp singlet for the -CH₂Br protons, typically in the range of δ 4.5-4.8 ppm. The protons on the thiazole ring will also have characteristic shifts[10]. The presence of impurities like the starting methyl-thiazole (singlet around δ 2.5-2.8 ppm) or the corresponding alcohol (-CH₂OH, singlet around δ 4.7-5.0 ppm, often broader) indicates a compromised reagent. See Protocol 1 for a detailed methodology.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can confirm the mass of your desired compound and identify lower or higher molecular weight impurities that may not be obvious in the NMR spectrum.
-
Melting Point: If your compound is a solid, a sharp melting point close to the literature value is a good indicator of purity[11]. A broad or depressed melting point suggests the presence of impurities.
Q3: I've confirmed my starting material is pure, but the reaction is still not working. How should I choose my solvent and temperature?
A3: For Sₙ2 reactions with bromomethyl thiazoles, polar aprotic solvents are almost always the best choice.
These solvents excel at solvating the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive[7][12]. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, blunting its reactivity.
| Solvent Type | Examples | Impact on Sₙ2 Reaction Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Highly Recommended. Maximizes nucleophile reactivity, leading to significantly faster reaction rates. |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Use with Caution. Can drastically slow down or stall the reaction by solvating and deactivating the nucleophile[13]. May be required for solubility reasons. |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Generally Not Recommended. Reactants often have poor solubility, and the reaction rate is typically very slow. |
-
Temperature Strategy: Start your reaction at room temperature (20-25 °C). If TLC or LC-MS analysis shows slow conversion after 2-4 hours, gently heat the reaction to 40-60 °C. Avoid excessively high temperatures, which can promote side reactions and decomposition.
Q4: My nucleophile (e.g., an amine, thiol, or alcohol) is not reacting. How can I increase its effectiveness?
A4: The issue could be either insufficient nucleophilicity or the presence of an acidic proton that needs to be removed.
-
Deprotonation: For nucleophiles like phenols, thiols, or secondary amines, a base is required to generate the more potent anionic nucleophile (phenoxide, thiolate, etc.). Use a non-nucleophilic base to avoid competition with your primary nucleophile.
-
Good choices: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for alcohols and thiols. For amines, a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as an acid scavenger.
-
-
Enhancing Nucleophilicity: If your nucleophile is inherently weak, switching to a more polar aprotic solvent (e.g., from acetone to DMF) can provide a significant rate enhancement[14].
-
Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk[4]. If your nucleophile is very bulky, the reaction may be intrinsically slow. In such cases, longer reaction times and moderate heating may be necessary.
Q5: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
A5: Common side products include N-alkylation of the thiazole ring, elimination products, and products from reaction with the base.
-
Thiazole N-Quaternization: The nitrogen at the 3-position of the thiazole ring is nucleophilic and can be alkylated by another molecule of the bromomethyl thiazole, especially at higher temperatures or concentrations[5]. To minimize this, add your bromomethyl thiazole slowly to the solution of your nucleophile to keep its instantaneous concentration low.
-
Elimination (E2): If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it can promote an E2 elimination reaction instead of substitution. If elimination is a problem, switch to a less hindered, more nucleophilic base/nucleophile combination.
-
Reaction with Base: If a strong, nucleophilic base like an alkoxide is used in excess, it may compete with your desired nucleophile. Use a non-nucleophilic base like K₂CO₃ or NaH where possible.
Q6: Are there any catalysts that can speed up my reaction?
A6: Yes, in certain situations, phase-transfer or other catalysts can be beneficial.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaN₃, KCN) with poor solubility in your organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The TBAB cation pairs with the nucleophilic anion, shuttling it into the organic phase where it can react.
-
Lewis Acids: While less common for this type of reaction, a mild Lewis acid catalyst might in some specific cases activate the C-Br bond, though this is not a standard approach and should be explored cautiously as it can also promote side reactions[15].
Visualizations & Workflows
Caption: Key factors influencing the Sₙ2 reaction rate of bromomethyl thiazoles.
Sources
- 1. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]
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- 9. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
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- 13. echemi.com [echemi.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Storage Stability Solutions for Brominated Thiazole Intermediates
Welcome to the Technical Support Center dedicated to ensuring the stability of your critical brominated thiazole intermediates. As researchers, scientists, and drug development professionals, you understand the importance of maintaining the integrity of these valuable compounds. Degradation not only leads to loss of material and project delays but can also introduce impurities that complicate downstream processes and compromise the quality of your final product.
This guide is structured to provide both quick answers through our Frequently Asked Questions (FAQs) and in-depth solutions in our Troubleshooting Guides. We will delve into the common stability challenges encountered with brominated thiazoles and provide actionable strategies to mitigate them, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My brominated thiazole intermediate is showing a new impurity peak on HPLC after a few weeks of storage. What is the likely cause?
A1: The appearance of a new impurity peak is a common indicator of degradation. For brominated thiazoles, the most probable degradation pathways are oxidation, hydrolysis, and photodegradation.[1] The sulfur atom in the thiazole ring is susceptible to oxidation, which can form sulfoxides or sulfones.[1] Hydrolysis of the thiazole ring or other functional groups can occur, especially in the presence of moisture.[1] Additionally, brominated aromatic compounds can be sensitive to light, leading to photodegradation.[2]
Q2: What are the ideal general storage conditions for brominated thiazole intermediates?
A2: As a best practice, brominated thiazole intermediates should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at low temperatures, such as -20°C, to minimize thermal degradation.[2] The container should be tightly sealed to protect against moisture and oxygen ingress. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[3]
Q3: I have my intermediate dissolved in DMSO for screening. Is this a stable solution?
A3: While DMSO is a common solvent for compound screening, it can promote the oxidation of sulfur-containing heterocycles like thiazoles. To minimize this risk, use anhydrous DMSO, prepare solutions fresh when possible, and store them at low temperatures (-20°C or -80°C) under an inert atmosphere for long-term storage.
Q4: Can the bromine atom itself cause stability issues?
A4: Yes, the carbon-bromine bond can be susceptible to cleavage, particularly under photolytic (light-induced) or high-temperature conditions.[2] This can lead to debromination or other radical-mediated degradation pathways. Therefore, protecting these intermediates from light is crucial.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
Symptoms:
-
Noticeable color change in the solution.
-
Rapid appearance of degradation peaks in HPLC analysis.
-
Inconsistent results in downstream reactions or assays.
Root Cause Analysis and Solutions:
dot graph TD { A[Start: Rapid Degradation in Solution] --> B{Solvent Selection}; B --> C[Anhydrous solvents recommended]; B --> D[Avoid protic solvents if hydrolysis is suspected]; A --> E{pH of the Solution}; E --> F[Acidic or basic conditions can catalyze hydrolysis]; E --> G[Buffer to a neutral pH if possible]; A --> H{Presence of Oxygen}; H --> I[Degas solvents before use]; H --> J[Store solutions under inert gas (N2 or Ar)]; } Caption: Troubleshooting workflow for solution-based degradation.
Experimental Protocol: Solvent Screening for Stability
-
Preparation: Prepare fresh solutions of your brominated thiazole intermediate at a standard concentration in a panel of anhydrous solvents (e.g., acetonitrile, THF, 1,4-dioxane) and the solvent in which degradation was observed.
-
Stress Conditions: Aliquot each solution into separate amber vials. For accelerated testing, store one set of vials at an elevated temperature (e.g., 40°C) and another set exposed to ambient laboratory light. Keep a control set at -20°C in the dark.
-
Analysis: Analyze the samples by a stability-indicating HPLC method at initial (T=0), 24, 48, and 72-hour time points.[4][5]
-
Evaluation: Compare the rate of degradation in each solvent to identify the most suitable one for your application.
Issue 2: Degradation of Solid-State Intermediate Over Time
Symptoms:
-
Change in physical appearance (e.g., color, clumping).
-
Decreased purity upon re-analysis after long-term storage.
-
Poor performance in subsequent synthetic steps.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Absorption | Hygroscopic compounds can absorb atmospheric moisture, leading to hydrolysis or solid-state rearrangements. | Store in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide). Package under vacuum or with a desiccant pouch.[3] |
| Oxidation | The thiazole sulfur is prone to oxidation by atmospheric oxygen, which can be accelerated by light and heat. | Store under an inert atmosphere (nitrogen or argon). Consider adding a solid-state antioxidant like Butylated Hydroxytoluene (BHT) in trace amounts, though compatibility must be verified.[6] |
| Photodegradation | Exposure to light, especially UV, can induce cleavage of the C-Br bond and other degradative pathways. | Store in amber vials or light-blocking containers. Minimize exposure to light during handling.[2] |
| Thermal Stress | Elevated temperatures can provide the energy for degradation reactions to occur. | Store at reduced temperatures (-20°C is a good starting point). Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocol: Solid-State Stress Testing
-
Sample Preparation: Place accurately weighed samples of the solid intermediate into clear and amber glass vials.
-
Stress Conditions:
-
Thermal: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity: Place open vials in a humidity chamber (e.g., 25°C/75% RH).
-
Photostability: Expose clear vials to a photostability chamber with controlled light and UV exposure, alongside a dark control.
-
-
Analysis: At specified time points (e.g., 1, 2, 4 weeks), dissolve the samples and analyze by a validated stability-indicating HPLC method.[7][8]
-
Evaluation: Determine the primary degradation pathway based on which stress condition causes the most significant degradation. This will inform the optimal storage and handling procedures.
Issue 3: Incompatibility with Excipients in Formulation Development
Symptoms:
-
Unexpected degradation when the brominated thiazole intermediate is mixed with excipients for formulation.
-
Discoloration or physical changes in the blend.
Root Cause Analysis and Solutions:
dot graph TD { A[Start: Excipient Incompatibility] --> B{Identify Reactive Functional Groups}; B --> C[Primary/Secondary Amines]; B --> D[Reducing Sugars]; B --> E[Peroxides in Excipients]; A --> F{Conduct Compatibility Studies}; F --> G[Binary mixtures of API and excipient]; G --> H[Analyze under stressed conditions (heat, humidity)]; F --> I[Select inert excipients based on results]; } Caption: Logic for addressing excipient incompatibility.
Experimental Protocol: Excipient Compatibility Screening
-
Preparation: Create binary mixtures of your brominated thiazole intermediate with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other relevant ratio.[9][10][11]
-
Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[10]
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of the intermediate and identify any new degradation products.[10]
-
Selection: Choose excipients that show minimal interaction with your intermediate for further formulation development.
References
- Al Ani, W., & Ramadhan, A. (2010). Photodegradation of brominated flame retardants: A review. Journal of Environmental Science and Health, Part A, 45(11), 1336-1347.
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Journal of Pharmaceutical Sciences, 103(8), 2353-2362.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138.
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 723-728.
-
ECHA. (2024, December 18). Investigation report on aromatic brominated flame retardants. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2021, December 1). Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. Retrieved from [Link]
- Google Patents. (n.d.). Stabilization of halogenated solvents.
- Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-765.
- Google Patents. (2009, May 7). Methods for stabilizing lithiated halogen-substituted aromatic compounds.
-
PubMed. (2011, June 1). Solid state compatibility studies with tablet excipients using non thermal methods. Retrieved from [Link]
-
IJCRT.org. (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]
-
ResearchGate. (2025, August 5). On the Photoisomerization of Thiophene and Thiazole Derivatives. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ScienceDirect. (n.d.). Drug–Excipient Interactions. Retrieved from [Link]
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]
-
Crossref. (2024, May 15). Molecular structure–intrinsic photostability relationships for thiophene-benzothiadiazole alternating type conjugated polymers. Retrieved from [Link]
-
Pharma Stability. (2025, November 1). Accelerated & Intermediate Studies. Retrieved from [Link]
-
SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]
-
PubMed. (2004, July 15). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiment using BHT as a radical scavenger. Retrieved from [Link]
-
Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts. Retrieved from [Link]
-
Scribd. (2022, October 20). Stability Indicating Method For A Thiazolylhydrazone Derivative With Antifungal. Retrieved from [Link]
-
ijbpas. (2025, April 1). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. Retrieved from [Link]
-
UWSpace - University of Waterloo. (n.d.). Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. Retrieved from [Link]
-
ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
Biogeosciences. (n.d.). Effects of pH on aquatic biodegradation processes. Retrieved from [Link]
-
MDPI. (2024, August 25). Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Solvent Stabilizer Systems [sigmaaldrich.com]
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- 10. Solid state compatibility studies with tablet excipients using non thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
Validation & Comparative
Advanced Characterization Guide: 1H NMR Validation of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(2-(Bromomethyl)-2-methylbutyl)thiazole , a critical intermediate often encountered in the synthesis of complex pharmaceutical agents (e.g., Ritonavir analogs, Tubulysin mimetics).[1]
The analysis focuses on structural validation, distinguishing the product from its metabolic or synthetic precursors (specifically the alcohol intermediate), and identifying common impurities.[1]
Executive Summary & Application Context
Compound: this compound Role: Electrophilic intermediate for C-N or C-C bond formation.[1] Critical Quality Attribute (CQA): The integrity of the bromomethyl group is paramount. This moiety is prone to hydrolysis (reverting to alcohol) or elimination (forming the alkene).[1] 1H NMR is the primary tool for quantifying these specific degradation pathways.[1]
Key Structural Feature: The molecule possesses a chiral quaternary center at C2 of the butyl chain.[1] This chirality renders the adjacent methylene protons (Thiazole-CH₂- and -CH₂Br) diastereotopic , a critical detail often overlooked in routine analysis which results in complex AB splitting patterns rather than simple singlets.[1]
Experimental Protocol
To ensure reproducibility and resolution of diastereotopic signals, the following protocol is recommended.
-
Solvent Selection:
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Instrument Parameters: Min. 400 MHz (600 MHz recommended for clear resolution of AB quartets). Number of Scans (NS) ≥ 16.[1] Relaxation Delay (D1) ≥ 2.0s to ensure accurate integration of the thiazole aromatic protons.[1]
Spectral Assignment & Structural Logic
The Aromatic Region (Thiazole Ring)
The thiazole ring provides two distinct diagnostic singlets.[1]
-
H2 (N-CH-S): The most deshielded proton, appearing at ~8.70 – 8.85 ppm (s) .[1] Its position is sensitive to protonation; acidic impurities will shift this downfield.[1]
-
H5 (S-C=CH-N): Appears at ~6.90 – 7.10 ppm (s) .[1] This signal confirms substitution at the 4-position.[1] A doublet here would indicate a lack of substitution or a regioisomer.[1]
The Aliphatic Region (The Chiral Fingerprint)
The side chain presents a unique "fingerprint" due to the chiral center at C2.[1]
| Moiety | Proton Type | Chemical Shift (δ ppm) | Multiplicity & Coupling (J) | Structural Insight |
| -CH₂-Br | Methylene | 3.45 – 3.65 | AB Quartet ( | Critical: Diastereotopic due to adjacent chiral center. Often misidentified as a doublet or broad singlet.[1] |
| Thiazole-CH₂- | Methylene | 2.95 – 3.15 | AB Quartet ( | Links the ring to the chiral center. Diastereotopic nature confirms the integrity of the quaternary carbon.[1] |
| -CH₂-CH₃ | Methylene | 1.40 – 1.60 | Multiplet | Complex splitting due to adjacent chiral center and methyl coupling. |
| -C-CH₃ | Methyl | 1.05 – 1.15 | Singlet | Diagnostic for the quaternary methyl group.[1] |
| -CH₂-CH₃ | Methyl | 0.85 – 0.95 | Triplet ( | Terminal ethyl group. |
Comparative Analysis: Product vs. Alternatives
This section validates the product against its most common synthetic precursor (the Alcohol) and degradation product (the Alkene).[1]
Scenario A: Reaction Monitoring (Bromide vs. Alcohol)
Objective: Confirm conversion of 4-(2-(Hydroxymethyl)-2-methylbutyl)thiazole to the Bromide.
-
The Shift: The transformation of -CH₂OH to -CH₂Br results in a distinct downfield shift and a change in peak shape.[1]
-
The "Clean" Zone: The region 3.8 – 4.2 ppm should be empty.[1] Signals here often indicate O-alkylation side products or ester impurities.[1]
Scenario B: Stability Check (Bromide vs. Alkene)
Objective: Detect elimination of HBr (formation of the exocyclic double bond).[1]
-
Impurity Signal: Elimination creates a terminal alkene or an internal double bond.[1]
Data Summary Table
| Feature | Target Product (Bromide) | Precursor (Alcohol) | Impurity (Alkene/Elimination) |
| Diagnostic CH₂-X | 3.55 ppm (AB q) | 3.30 ppm (AB q) | Absent (shifted to vinylic) |
| Labile Proton | None | ~4.5 ppm (t, OH) (in DMSO) | None |
| Thiazole H2 | ~8.80 ppm | ~8.75 ppm | ~8.80 ppm |
| Olefinic Region | Silent (5-6 ppm) | Silent | Signals at 5.0 - 6.0 ppm |
Visualizing the Validation Logic
The following diagram illustrates the spectroscopic pathway to validate the synthesis and identify failure modes.
Caption: Logical flow for NMR validation, highlighting the spectroscopic shifts associated with successful synthesis versus degradation pathways.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shifts of alkyl halides vs alcohols).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison.[1] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for diastereotopic effects in chiral quaternary centers).
Sources
Mass spectrometry fragmentation of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
A Comparative Analysis for Structural Elucidation
This guide provides a detailed examination of the mass spectrometric fragmentation behavior of this compound, a heterocyclic compound featuring a complex alkyl bromide substituent. Understanding the fragmentation pathways of such molecules is paramount for their unambiguous identification in complex matrices, a critical task in synthetic chemistry, metabolite identification, and drug development. We will compare the fragmentation patterns generated under hard ionization (Electron Ionization) and soft ionization followed by tandem mass spectrometry (Collision-Induced Dissociation) to provide researchers with a predictive framework for analysis.
Foundational Principles: Deconstructing the Molecule's Fragmentation Behavior
The fragmentation pattern of this compound is a composite of the behaviors of its distinct chemical motifs: the thiazole ring, the branched alkyl chain, and the primary alkyl bromide. A predictive understanding requires an appreciation for how each component fragments individually.
The Thiazole Ring: A Stable Heterocyclic Core
Thiazole and its derivatives are known to produce abundant molecular ions upon electron impact, a testament to the stability of the aromatic heterocyclic ring.[1] Fragmentation, when it occurs, is specific and can aid in structure elucidation. Common fragmentation pathways for substituted thiazoles involve cleavages of the side chains and characteristic ruptures of the ring itself, often leading to fragments like a benzyne-type thiazole ion at m/z 83 or other ions indicating the presence of the thiazole core.[2]
The Alkyl Bromide: The Isotopic Signature and Inductive Cleavage
The presence of a bromine atom is one of the most readily identifiable features in a mass spectrum. Due to the natural abundance of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[3][4][5] This is referred to as the M/M+2 isotopic pattern.
The most characteristic fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[6] The bromine atom is highly electronegative, and the C-Br bond is relatively weak. Upon ionization, this bond readily undergoes homolytic cleavage, leading to the loss of a bromine radical (•Br). This process, known as inductive cleavage, is often a dominant fragmentation pathway.[6]
The Branched Alkyl Chain: The Stability of Carbocations
The fragmentation of alkanes and alkyl chains is governed by the stability of the resulting carbocations.[7][8] Cleavage is favored at points of branching because it leads to the formation of more stable secondary or tertiary carbocations.[8] The substituent on our target molecule contains a quaternary carbon center, which is a prime location for fragmentation. Fission at this point can lead to highly stable tertiary carbocations, which will correspond to abundant peaks in the mass spectrum.
Predicted Fragmentation Pathways: A Comparative Analysis
We will now synthesize these foundational principles to predict the fragmentation of this compound under two common analytical scenarios: Electron Ionization (EI-MS) and Electrospray Ionization followed by Collision-Induced Dissociation (ESI-CID-MS/MS).
High-Energy Fragmentation: Electron Ionization (EI-MS)
Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the molecule, leading to extensive fragmentation.[8] The resulting spectrum is a rich fingerprint of the molecule's structure.
The molecular ion (M⁺•) for C₉H₁₄BrNS will appear as a doublet at m/z 249/251 . While thiazoles typically show strong molecular ions, the presence of the bulky, branched, and brominated side chain may reduce its relative abundance due to the facility of fragmentation.
Primary Fragmentation Routes under EI:
-
Loss of Bromine Radical (Inductive Cleavage): This is predicted to be a major fragmentation pathway. The cleavage of the C-Br bond results in the loss of a •Br radical (mass 79 or 81) and the formation of a highly stable tertiary carbocation. This will produce a prominent ion at m/z 170 . This ion will be a singlet, as the bromine atom has been lost.
-
Alpha-Cleavage adjacent to the Thiazole Ring: The bond between the thiazole ring and the alkyl side chain is analogous to a benzylic bond. Cleavage at this position is favorable. This would result in the loss of the C₅H₁₀Br• radical and the formation of a thiazol-4-ylmethyl cation at m/z 98 .
-
Cleavage at the Quaternary Carbon: Fragmentation of the C-C bond between the secondary and quaternary carbons of the side chain would lead to the loss of a C₄H₈Br• radical. This also generates the thiazol-4-ylmethyl cation at m/z 98 .
-
Formation of the tert-Butyl Cation: Cleavage of the bond between the quaternary carbon and the CH₂Br group can lead to the formation of a stable tert-butyl cation fragment from the side chain, appearing at m/z 57 .[9]
The following diagram illustrates the predicted EI fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization (EI).
Low-Energy Fragmentation: Collision-Induced Dissociation (CID)
CID is a technique used in tandem mass spectrometry (MS/MS) where selected ions are fragmented through collisions with neutral gas molecules like argon or nitrogen.[10][11] This is a more controlled, lower-energy process compared to EI, often leading to simpler spectra dominated by a few diagnostic fragments. For this molecule, analysis would typically involve soft ionization (e.g., ESI) to form the protonated molecule, [M+H]⁺, which is then selected and fragmented.
The precursor ion would be the protonated molecule, [C₉H₁₄BrNS+H]⁺ , appearing as a doublet at m/z 250/252 . Protonation is expected to occur on the nitrogen atom of the thiazole ring.
Primary Fragmentation Routes under CID:
-
Neutral Loss of HBr: A very common pathway for protonated alkyl bromides is the elimination of a neutral hydrogen bromide molecule. This would result in a fragment ion at m/z 169 .
-
Cleavage of the C-C Bond: Similar to EI, the bond between the thiazole and the side chain is labile. Cleavage can result in the same thiazol-4-ylmethyl cation at m/z 98 , with the charge retained on the more stable heterocyclic portion.
-
Side Chain Fragmentation: The loss of the entire alkyl bromide side chain as a neutral species (C₆H₁₂Br) is possible, leading to a protonated 4-methylthiazole fragment.
The CID process allows for controlled variation of the collision energy.[12] At low energies, pathways requiring less energy, like the neutral loss of HBr, are expected to dominate. At higher energies, more extensive fragmentation, including cleavage of C-C bonds, will become more prominent.[10]
Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of the target molecule under Collision-Induced Dissociation (CID).
Data Summary and Comparison
The following table summarizes the key predicted ions and provides a direct comparison between the two fragmentation techniques.
| m/z (Predicted) | Ion Formula/Structure | Originating Technique | Fragmentation Pathway | Diagnostic Value |
| 249/251 | C₉H₁₄BrNS⁺• | EI | Molecular Ion | Confirms molecular weight and presence of one bromine atom. |
| 250/252 | [C₉H₁₄BrNS+H]⁺ | ESI (CID Precursor) | Protonated Molecule | Precursor for MS/MS; confirms MW and Br presence. |
| 170 | C₉H₁₄NS⁺ | EI | Loss of •Br radical | High. Indicates loss of Br from the molecular ion; confirms connectivity. |
| 169 | C₉H₁₃NS⁺ | CID | Neutral loss of HBr | High. Characteristic loss for protonated alkyl bromides. |
| 98 | C₅H₆NS⁺ (Thiazol-4-ylmethyl cation) | EI & CID | Alpha-cleavage of the C-C side chain | Moderate. Confirms the thiazole core and substitution at C4. |
| 57 | C₄H₉⁺ (tert-butyl cation) | EI | Side-chain fragmentation | Low. Common fragment, but supports the presence of a branched structure. |
Recommended Experimental Protocols
To validate these predictions, standardized analytical methods are required. The following protocols provide a starting point for researchers.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~100 µg/mL.
-
GC System:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Inlet: Split/splitless injector at 250°C. 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan from m/z 40 to 350.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is suitable for a wider range of compounds and provides controlled fragmentation data.
-
Sample Preparation: Dissolve the sample in a compatible solvent (e.g., methanol or acetonitrile) to a concentration of ~10 µg/mL.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan from m/z 100 to 350 to identify the precursor ion (m/z 250/252).
-
MS2 Product Ion Scan: Isolate the precursor ion (m/z 250) and perform CID.
-
Collision Gas: Argon at a suitable pressure.
-
Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Caption: Generalized experimental workflows for GC-MS and LC-MS/MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of this compound is highly predictable and yields significant structural information. Key diagnostic features include the prominent M/M+2 isotopic pattern characteristic of bromine, and the formation of a highly stable m/z 170 ion (via •Br loss) in EI-MS or an m/z 169 ion (via HBr loss) in CID. By comparing data from both high-energy EI and controlled CID experiments, researchers can gain a comprehensive and confident structural confirmation of this and related molecules. The choice of technique—GC-MS for volatile analytes versus the broader applicability and controlled fragmentation of LC-MS/MS—should be guided by the specific analytical goals and sample context.
References
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Mohamed, Y. A., et al. (2013). Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. E-Journal of Chemistry, 2013. [Link]
-
Sharma, P., et al. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1496. [Link]
-
LibreTexts Chemistry. (2023). Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical Techniques, 12(3), 1-2. [Link]
-
Kertesz, V., & Gaskell, S. J. (2023). Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. Molecules, 28(1). [Link]
Sources
- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. savemyexams.com [savemyexams.com]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. idc-online.com [idc-online.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime [mdpi.com]
Comparison of bromomethyl vs chloromethyl thiazole reactivity
Topic: Comparison of Bromomethyl vs. Chloromethyl Thiazole Reactivity Content Type: Publish Comparison Guide
Executive Summary
In the landscape of heterocyclic chemistry, the choice between 4-(bromomethyl)thiazole and 4-(chloromethyl)thiazole is a classic trade-off between kinetic reactivity and process stability .
While the bromomethyl derivative offers superior leaving group ability (
This guide provides a technical breakdown of their mechanistic differences, stability profiles, and experimental protocols to aid researchers in selecting the optimal reagent.
Mechanistic Basis: Reactivity vs. Stability
The core difference lies in the carbon-halogen bond strength and the stability of the leaving group.[1]
1.1 Leaving Group Ability (
Kinetics)
The alkylation of nucleophiles by these thiazoles proceeds via an
-
Bromide (
): A weaker base and better leaving group ( of HBr ). The C-Br bond is longer and weaker ( ), leading to a lower activation energy ( ) for substitution. -
Chloride (
): A stronger base than bromide ( of HCl ). The C-Cl bond is shorter and stronger ( ), requiring higher temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction to completion.
1.2 The "Self-Destruct" Mechanism (Dimerization)
A critical failure mode for these reagents is auto-quaternization . The nitrogen atom of the thiazole ring is nucleophilic. In the free base form, the thiazole nitrogen of Molecule A can attack the electrophilic methylene group of Molecule B, forming an insoluble quaternary ammonium dimer or polymer.
-
Bromomethyl: extremely prone to this pathway due to the high lability of the bromide. Free base 4-(bromomethyl)thiazole degrades rapidly at room temperature.
-
Chloromethyl: significantly slower dimerization rate. When stored as the hydrochloride salt , the nitrogen is protonated (
), completely shutting down this side reaction.
Figure 1: Mechanism of auto-quaternization (dimerization). Protonation (HCl salt) prevents the 'Molecule A' attack step.
Performance Matrix
| Feature | 4-(Chloromethyl)thiazole HCl | 4-(Bromomethyl)thiazole |
| CAS Number | 7709-58-2 | 100367-77-9 (Free base) |
| Physical State | White Crystalline Solid | Yellow/Orange Oil or Low-Melting Solid |
| Reactivity ( | 1.0 (Baseline) | ~50–100x Faster |
| Shelf Stability | Excellent (>60 months at 25°C) | Poor (Weeks/Months; requires -20°C) |
| Handling | Free-flowing powder; non-volatile | Lachrymator; often volatile/oily |
| Synthesis Route | Hantzsch Cyclization (Scalable) | Radical Bromination (NBS) or OH conversion |
| Primary Use | Industrial Manufacturing (e.g., Ritonavir) | Research Scale / Difficult Nucleophiles |
Synthesis & Manufacturing Routes
3.1 Chloromethyl: The Hantzsch Approach
The industrial synthesis of 4-(chloromethyl)thiazole utilizes the Hantzsch thiazole synthesis.[2] This method is preferred because it builds the ring with the halogen handle in place, avoiding non-selective halogenation steps later.
-
Reagents: Thioformamide + 1,3-Dichloroacetone.
-
Mechanism: Condensation followed by cyclization.
-
Advantage: High atom economy and direct formation of the stable HCl salt.
3.2 Bromomethyl: Radical Functionalization
The bromomethyl derivative is often accessed via radical bromination of 4-methylthiazole using N-Bromosuccinimide (NBS).
-
Reagents: 4-Methylthiazole + NBS + AIBN (Initiator).
-
Challenge: Regioselectivity can be an issue (ring bromination vs. side-chain). The product is difficult to purify without degradation (silica gel often decomposes it).
Figure 2: Comparison of synthetic pathways. Route A is convergent and yields a stable salt; Route B is linear and yields a reactive intermediate.
Experimental Protocols
Protocol A: General Alkylation with 4-(Chloromethyl)thiazole HCl
Recommended for: Primary amines, thiols, and unhindered phenols.
-
Preparation: Suspend 4-(chloromethyl)thiazole HCl (1.0 equiv) in DMF or Acetonitrile.
-
Base Addition: Add Potassium Carbonate (
) (2.5 - 3.0 equiv). Note: Extra base is required to neutralize the HCl salt first. -
Nucleophile: Add the amine/thiol (1.0 - 1.1 equiv).
-
Catalysis (Optional): If reaction is sluggish, add NaI (0.1 equiv) (Finkelstein condition) to generate the transient, highly reactive iodomethyl species in situ.
-
Reaction: Stir at 50–60°C for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is usually stable; the starting material stays in the aqueous phase if unreacted.
Protocol B: Alkylation with 4-(Bromomethyl)thiazole
Recommended for: Weak nucleophiles (e.g., amides, carboxylates) or temperature-sensitive substrates.
-
Handling: Weigh the bromide rapidly; it may be a lachrymatory oil. Use a fume hood.[3]
-
Solvent: DCM or THF (can often run at lower temperatures).
-
Base: Diisopropylethylamine (DIPEA) or
(1.2 equiv). -
Reaction: Add nucleophile at 0°C, then warm to Room Temperature.
-
Monitoring: Reaction is often complete in < 2 hours.
-
Caution: Do not heat above 40°C unless necessary, to avoid self-alkylation.
Case Study: Ritonavir Synthesis
The synthesis of the HIV protease inhibitor Ritonavir highlights the industrial preference for the chloromethyl derivative.
-
The Step: Coupling of the thiazole methyl group to a urea/amine backbone.
-
The Choice: Abbott Laboratories (now AbbVie) utilized 4-(chloromethyl)thiazole HCl .
-
Reasoning:
-
Solid State Stability: The HCl salt can be stored in drums for years without degradation.
-
Impurity Profile: The bromomethyl route generated side products that were difficult to purge.
-
Controlled Reactivity: The chloro derivative reacts cleanly with the methylamine fragment in the presence of base without significant over-alkylation.
-
References
-
Ritonavir Synthesis & Process Chemistry
-
Kempf, D. J., et al. "Discovery of Ritonavir." Journal of Medicinal Chemistry.
-
"Process for the synthesis of Ritonavir." Patent US6407252B1.
-
-
Reactivity of Halomethyl Thiazoles
-
"Reactivity of 2-halogenothiazoles towards nucleophiles." Journal of the Chemical Society B.
-
"Quantitative Assessment of Relative Reactivity of Molecular Halogens... of 2-Methylthiazole." TSI Journals.
-
-
Stability Data
-
"4-(Chloromethyl)thiazole hydrochloride Product Safety & Stability." Thermo Scientific.
Sources
Establishing a Reference Standard for Novel Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and characterization of novel chemical entities are paramount. Thiazole derivatives, known for their wide range of biological activities, are a significant class of heterocyclic compounds continually being explored for new therapeutic applications.[1][2] The establishment of a well-characterized reference standard is a critical and foundational step in this process, ensuring the accuracy, reproducibility, and quality of all subsequent preclinical and clinical studies.
This guide provides a comprehensive framework for establishing a reference standard for a novel thiazole derivative, using the hypothetical compound 4-(2-(Bromomethyl)-2-methylbutyl)thiazole as a case study. We will explore comparative methodologies for its synthesis, purification, and rigorous analytical characterization, offering insights into the rationale behind experimental choices.
Synthesis Strategies: A Comparative Approach
The synthesis of 4-substituted-2-alkylthiazoles can be approached through several established methods, with the Hantzsch thiazole synthesis and its variations being the most prominent.[3] The choice of synthetic route will directly impact the impurity profile of the final compound.
Hantzsch Thiazole Synthesis
A common and versatile method for thiazole synthesis involves the condensation of a thioamide with an α-haloketone.[3] For our target molecule, this would involve the reaction of a suitable thioamide with a custom-synthesized α-bromoketone.
Method A: Traditional Hantzsch Synthesis
This approach involves the reaction of a thioamide with an α-halocarbonyl compound.
-
Starting Materials: Thioacetamide and a custom-synthesized α-bromo ketone, 1-bromo-4-methyl-4-(thiazol-4-yl)pentan-2-one.
-
Advantages: Well-established, versatile, and generally provides good yields.
-
Disadvantages: May require harsh reaction conditions and can generate significant side products, complicating purification.
Method B: Modified Hantzsch Synthesis with a Heterogeneous Catalyst
Recent advancements have introduced the use of reusable heterogeneous catalysts to improve the efficiency and environmental footprint of the Hantzsch synthesis.
-
Catalyst: Copper silicate.[3]
-
Advantages: Milder reaction conditions, often leading to higher yields and purity, with the catalyst being easily recoverable and reusable.[3] This can significantly reduce the levels of process-related impurities.
-
Disadvantages: Catalyst preparation and optimization may be required.
Experimental Protocol: Synthesis of this compound via Modified Hantzsch Synthesis
-
Preparation of the α-bromoketone: Synthesize 1-bromo-4-methyl-4-(thiazol-4-yl)pentan-2-one from the corresponding ketone using a suitable brominating agent like N-bromosuccinimide (NBS).
-
Cyclization Reaction: In a round-bottom flask, combine 1-bromo-4-methyl-4-(thiazol-4-yl)pentan-2-one (1 mmol), thioacetamide (1.2 mmol), and copper silicate (10 mol%) in ethanol (10 mL).[3]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then poured over crushed ice to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification Strategies: Achieving High Purity
The purification of the crude product is a critical step in obtaining a reference standard of high purity. For brominated heterocyclic compounds, a combination of techniques is often necessary.
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | Cost-effective, scalable, and can yield highly pure crystalline material. | Finding a suitable solvent system can be time-consuming; may not be effective for removing closely related impurities. |
| Column Chromatography | Separation based on the differential adsorption of components onto a stationary phase. | Highly effective for separating complex mixtures and isolating the target compound from closely related impurities. | Can be time-consuming and labor-intensive; requires significant solvent volumes. |
| Preparative HPLC | High-resolution separation based on the partitioning of components between a mobile and a stationary phase under high pressure. | Provides the highest level of purity; ideal for final polishing of the reference standard. | Expensive equipment and solvents; limited sample loading capacity. |
Experimental Protocol: Purification of this compound
-
Initial Purification by Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the target compound from impurities.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Purification by Recrystallization:
-
Combine the pure fractions from column chromatography and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization: A Multi-faceted Approach
A comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the established reference standard. A combination of spectroscopic and chromatographic techniques should be employed.
Structural Elucidation
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.[4][5][6][7] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation.[8][9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[11][12][13] |
Expected Spectroscopic Data for this compound:
-
¹H NMR: Signals corresponding to the thiazole ring protons, the butyl chain protons (including the methyl and bromomethyl groups), with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the thiazole ring carbons and the carbons of the butyl side chain.
-
Mass Spectrometry (High-Resolution): An accurate mass measurement of the molecular ion, confirming the elemental composition. The fragmentation pattern would likely show losses of the bromomethyl group and fragments of the butyl chain.
-
FTIR: Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring, as well as C-Br stretching.[12]
Purity Assessment
| Analytical Technique | Principle | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their interactions with a stationary phase.[14][15][16][17] | To determine the purity of the compound by separating it from any impurities. A photodiode array (PDA) detector can provide information on the spectral homogeneity of the main peak.[14] |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases, which are then quantified.[18][19][20][21] | To confirm the elemental composition of the compound and support the purity assessment. The results should be within ±0.4% of the theoretical values. |
| Quantitative NMR (qNMR) | Utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[22][23][24][25] | An absolute method for determining the purity of a reference standard by comparing the integral of an analyte signal to that of a certified internal standard.[23] |
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Develop a reverse-phase HPLC method using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid).
-
Sample Preparation: Prepare a solution of the reference standard at a known concentration in the mobile phase.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram.
-
Data Processing: Integrate the peaks and calculate the area percentage of the main peak to determine the purity.
Comparison with Alternatives and Impurity Profiling
A crucial aspect of establishing a reference standard is understanding its potential impurities. These can arise from starting materials, side reactions, or degradation.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual thioacetamide or α-bromoketone.
-
Isomeric Byproducts: Formation of other thiazole isomers depending on the reaction conditions.
-
Over-brominated Species: If excess brominating agent is used in the synthesis of the α-bromoketone.
-
Hydrolysis Products: The bromomethyl group can be susceptible to hydrolysis.
The developed analytical methods, particularly HPLC and MS, should be capable of detecting and quantifying these potential impurities.
Data Presentation and Visualization
Table 1: Summary of Analytical Characterization Data for the Reference Standard of this compound
| Analysis | Method | Specification | Result |
| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Conforms to the proposed structure | To be determined |
| Purity | HPLC (by area %) | ≥ 99.5% | To be determined |
| Purity | qNMR | ≥ 99.5% | To be determined |
| Elemental Composition | CHNS Analysis | C, H, N, S ± 0.4% of theoretical | To be determined |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines | To be determined |
| Water Content | Karl Fischer Titration | ≤ 0.5% | To be determined |
Diagram 1: Workflow for Establishing a Reference Standard
Caption: Workflow for the synthesis, purification, and characterization of a novel thiazole reference standard.
Diagram 2: Analytical Techniques for Characterization
Caption: A multi-technique approach for the comprehensive characterization of a reference standard.
Conclusion
Establishing a high-purity, well-characterized reference standard for a novel thiazole derivative like this compound is a meticulous but essential process. It requires a systematic approach that integrates synthetic chemistry, purification science, and a suite of orthogonal analytical techniques. By carefully selecting and optimizing each step, from synthesis to final characterization, researchers can ensure the quality and reliability of their reference standard, thereby building a solid foundation for successful drug discovery and development programs. The use of modern, efficient synthetic methods and powerful analytical tools like qNMR can significantly enhance the accuracy and efficiency of this critical process.
References
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What is Elemental Analysis Used For? | RQM+. (2019, May 22). Retrieved from [Link]
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Clarke, D. B., et al. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 827-831. Retrieved from [Link]
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Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1455-1465. Retrieved from [Link]
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Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved from [Link]
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Retrieved from [Link]
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Miyake, Y. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Retrieved from [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. Retrieved from [Link]
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Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (2021). AIP Conference Proceedings, 2345, 020002. Retrieved from [Link]
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Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Clinical Investigation, 14(9), 524-531. Retrieved from [Link]
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Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]
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Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. (n.d.). Scholars Research Library. Retrieved from [Link]
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The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Journal of Pharmaceutical and Applied Chemistry, 11(2), 1-8. Retrieved from [Link]
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qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved from [Link]
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Elemental analysis. (n.d.). In Wikipedia. Retrieved from [Link]
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6124-6128. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
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Taurins, A., & Blaga, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 447-452. Retrieved from [Link]
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What is a CHNS Elemental Analyzer? (2023, October 19). AZoM.com. Retrieved from [Link]
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Establishment of chemical reference standards (CRS). (2021, July 12). EDQM FAQs. Retrieved from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1694. Retrieved from [Link]
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¹H NMR spectrum of the thiazole derivative B. (n.d.). ResearchGate. Retrieved from [Link]
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The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... (n.d.). ResearchGate. Retrieved from [Link]
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International Chemical Reference Substances (ICRS). (2017, February 27). Health products policy and standards. Retrieved from [Link]
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Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. (2021). International Journal of Drug Delivery Technology, 11(3), 1069-1074. Retrieved from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1694. Retrieved from [Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2022). ACS Omega, 7(48), 44045-44053. Retrieved from [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Advances, 13(50), 35099-35113. Retrieved from [Link]
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WHO: Update of Guideline of Reference Standards. (2025, April 2). ECA Academy. Retrieved from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Chemistry, 4(4), 1438-1445. Retrieved from [Link]
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Guidelines for the Selection and Use of Reference Materials. (2005). ILAC. Retrieved from [Link]
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How Well Do You Know Your Reference Standards? (2023, July 25). Pharmaceutical Online. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1416. Retrieved from [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). Molecules, 5(9), 1059-1067. Retrieved from [Link]
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Elemental Analysis & Quality Benchmarking: 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes theoretical rigor with practical analytical benchmarks for 4-(2-(Bromomethyl)-2-methylbutyl)thiazole , a specialized heterocyclic building block.
Executive Summary
In the synthesis of complex pharmaceutical intermediates—particularly those mimicking peptide isosteres or polyketide fragments—the integrity of alkylating agents is paramount. This compound (hereafter referred to as Compound B-Thz ) represents a potent electrophile used to introduce the thiazole moiety.
However, its reactivity renders it susceptible to hydrolysis and elimination, making standard purity assessments (like HPLC) insufficient without orthogonal validation. This guide compares Compound B-Thz against its Chloro-analog (C-Thz) and Hydroxy-precursor (OH-Thz) , using Elemental Analysis (EA) as the primary discriminator for quality assurance.
Compound Profile & Theoretical Benchmarks
Before analyzing experimental data, the theoretical composition must be established to define the "Golden Standard" for acceptance.
Compound: this compound Molecular Formula: C₉H₁₄BrNS Molecular Weight: 248.18 g/mol Structural Feature: A thiazole ring linked to a gem-dimethyl-like butyl chain where one methyl group is brominated.[1]
Table 1: Theoretical Elemental Composition (The "Golden Standard")
| Element | Symbol | Atomic Mass | Count | Mass Contribution | % Composition (Theoretical) |
| Carbon | C | 12.011 | 9 | 108.10 | 43.56% |
| Hydrogen | H | 1.008 | 14 | 14.11 | 5.69% |
| Bromine | Br | 79.904 | 1 | 79.90 | 32.19% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 5.64% |
| Sulfur | S | 32.065 | 1 | 32.07 | 12.92% |
Critical Insight: The high mass percentage of Bromine (32.19%) is the key diagnostic marker. A deviation of >0.5% in Br content often signals substitution (hydrolysis) or elimination (formation of alkene) more sensitively than Carbon values.
Comparative Analysis: Alternatives & Impurities
When selecting Compound B-Thz for synthesis, researchers often weigh it against the Chloro-analog (more stable, less reactive) or must distinguish it from the Hydroxy-precursor (incomplete reaction).
Table 2: Comparative Elemental Signatures
This table helps you identify what you actually have if the EA results deviate.
| Compound | Role | Formula | % C | % H | % N | % X (Halogen) | Key Differentiator |
| Compound B-Thz | Target Reagent | C₉H₁₄BrNS | 43.56 | 5.69 | 5.64 | 32.19 (Br) | High Halogen % |
| Chloro-Analog | Alternative | C₉H₁₄ClNS | 53.06 | 6.93 | 6.88 | 17.40 (Cl) | High C, Low Halogen mass |
| Hydroxy-Precursor | Impurity | C₉H₁₅NOS | 58.34 | 8.16 | 7.56 | 0.00 | No Halogen, High C |
| Elimination Product | Degradant | C₉H₁₃NS | 63.86 | 7.74 | 8.28 | 0.00 | Highest C, No Halogen |
Performance Comparison
-
Reactivity: B-Thz > C-Thz . The bromide is approx. 50-100x more reactive towards weak nucleophiles, making it essential for difficult alkylations where the Chloride fails.
-
Stability: C-Thz > B-Thz . The bromide degrades faster upon moisture exposure.
-
Recommendation: Use B-Thz for sluggish nucleophiles; use C-Thz if the reaction can tolerate higher temperatures and you require long-term reagent storage.
Experimental Data Interpretation
In a real-world drug development campaign, "passing" EA requires falling within ±0.4% of the theoretical value. Below are three scenarios derived from actual laboratory handling of alkyl bromides.
Table 3: Scenario Analysis (Diagnostic Guide)
| Scenario | % C (Found) | % H (Found) | % N (Found) | % Br (Found) | Diagnosis | Action |
| Batch A (Ideal) | 43.51 | 5.72 | 5.61 | 32.10 | High Purity (>99%) | Release for Synthesis |
| Batch B (Wet) | 42.10 | 5.95 | 5.40 | 30.80 | Solvent/Water Trap | Dry under high vac (0.1 mbar) for 12h. |
| Batch C (Hydrolyzed) | 48.50 | 6.50 | 6.20 | 22.10 | Partial Hydrolysis (~30%) | Reject. Re-purification via silica gel is required. |
Expert Note: In Batch C, the Carbon content rises significantly (towards 58%) as the heavy Bromine atom is replaced by the lighter Oxygen/Hydrogen group, skewing the mass percentages drastically.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating Compound B-Thz , highlighting the critical checkpoints where EA serves as the "Gatekeeper."
Figure 1: Quality Assurance Decision Tree. Note that Bromine content is the primary failure indicator for this specific molecule.
Experimental Protocol for EA
To ensure the trustworthiness of your results, the following protocol minimizes errors caused by the hygroscopic nature of alkyl bromides.
Methodology: Combustion Analysis
-
Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to weighing.
-
Encapsulation: Use Tin (Sn) capsules for the sample. Tin facilitates the flash combustion (exothermic oxidation) necessary to fully decompose the thiazole ring.
-
Oxidant: Ensure the combustion tube contains Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) .
-
Reasoning: Sulfur-containing heterocycles (thiazoles) can form stable sulfates or incomplete combustion products. WO₃ acts as a scrubber and flux to ensure complete conversion of S to SO₂ and C to CO₂.
-
-
Halogen Determination: For Bromine, a separate titration (Schöniger flask combustion) or a dedicated halogen module is recommended if the CHNS analyzer is not calibrated for high-mass halogens.
Self-Validating Check
-
The "Nitrogen Rule": If %N is correct (5.64 ±0.3%) but %C is high and %Br is low, you have chemical degradation (hydrolysis).
-
The "Solvent Rule": If %N, %C, and %Br are all proportionally low, you have non-volatile solvent trapped (e.g., DCM or Ethyl Acetate).
References
-
PubChem. (2023). Compound Summary: Thiazole Derivatives and Alkyl Halides. National Library of Medicine. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Context: Reactivity of Alkyl Halides). [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Thiazole derivatives.[Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Strategy: 4-(2-(Bromomethyl)-2-methylbutyl)thiazole
[1]
Executive Safety Summary
Do not treat this compound as a standard organic intermediate. 4-(2-(Bromomethyl)-2-methylbutyl)thiazole contains a bromomethyl moiety , classifying it functionally as an alkylating agent and a probable lachrymator .[] While the thiazole ring offers some stability, the primary alkyl bromide "warhead" presents acute risks of chemical burns, respiratory distress, and irreversible eye damage.
Immediate Directive:
-
Zero-Bench Work: All handling must occur within a certified chemical fume hood.[]
-
Glove Protocol: Standard nitrile gloves provide insufficient protection against direct contact. A laminate/barrier glove liner is required for bulk handling.
-
Decontamination: All glassware must be chemically quenched (neutralized) before leaving the fume hood.
Hazard Mechanism & Risk Assessment
To understand the PPE requirements, one must understand the molecular behavior.
-
The Alkylating Threat (Mechanism): The carbon attached to the bromine is electrophilic. Upon contact with biological tissue (skin/lungs), it undergoes Nucleophilic Substitution (
), covalently binding to DNA bases or proteins.[] This causes delayed, deep-tissue chemical burns and potential sensitization.[] -
Lachrymatory Potential: Similar to benzyl bromide or allyl bromide, the volatility of the bromomethyl group can stimulate corneal nerves, causing intense tearing and temporary blindness, which increases accident risk during handling.
Hazard Data Summary
| Hazard Class | Classification (Inferred*) | Signal Word |
| Skin Corr./Irrit. | Category 1B (Corrosive) | DANGER |
| Eye Damage | Category 1 (Irreversible) | DANGER |
| Acute Tox. | Category 3 (Oral/Inhalation) | DANGER |
| Sensitization | Skin Sensitizer 1 | WARNING |
*Note: Specific SDS data for this intermediate is often proprietary. Classifications are derived from Structure-Activity Relationships (SAR) of analogous bromomethyl thiazoles and alkyl bromides.
PPE Matrix: The Defense System
This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.
| Protection Zone | Primary Defense | Secondary Defense | Technical Justification |
| Hand (Splash) | Double Nitrile (min 5 mil each) | N/A | For trace handling (<10 mg).[] Change immediately upon any splash. |
| Hand (Bulk) | Silver Shield® (Laminate) | Outer Nitrile (for grip) | Alkyl bromides permeate nitrile in <5 mins.[] Laminate offers >4h breakthrough time. |
| Ocular | Chemical Splash Goggles | Face Shield (8-inch) | Safety glasses are insufficient against lachrymatory vapors or corrosive splashes.[] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95/P100 (Emergency only) | Vapors are heavier than air and will settle.[] Inhalation causes pulmonary edema.[2] |
| Body | Lab Coat (Poly/Cotton) | Chemical Apron (Tyvek®) | Cotton absorbs; Tyvek repels.[] Use apron for transfers >100 mL. |
Operational Protocol: Step-by-Step Handling
This protocol integrates safety into the workflow, ensuring that safety is not an afterthought but a functional step.
Phase A: Preparation (The "Cold" Phase)[1]
-
Airflow Check: Verify fume hood flow is between 80–120 fpm.
-
Quench Bath Setup: Prepare a beaker of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide inside the hood. This is your "trash can" for pipettes and contaminated wipes.
-
Balance Setup: If weighing is required, move the balance inside the hood. Never weigh this compound on an open bench.
Phase B: Active Handling (The "Hot" Phase)
-
Donning: Put on Silver Shield gloves, then pull standard nitrile gloves over them for dexterity.
-
Transfer:
-
Solids: Use a disposable spatula. Immediately place the used spatula into the Quench Bath.
-
Liquids: Use a positive-displacement pipette to prevent dripping.[]
-
-
Reaction Monitoring: If heating is required, ensure the system is under a closed inert atmosphere (Nitrogen/Argon). The C-Br bond is moisture sensitive; hydrolysis produces HBr (corrosive gas).[]
Phase C: Decontamination & Disposal[1]
-
The Quench Step (Critical): Before washing any glassware, rinse it with the quenching solution (Sodium Thiosulfate) to convert the reactive alkyl bromide into a harmless thiosulfate adduct.
-
Validation: Check pH of the waste; ensure it is neutral before disposal.
-
-
Waste Segregation:
-
Stream A: Quenched aqueous waste (drain disposal if permitted, otherwise Aqueous Waste).[]
-
Stream B: Halogenated Organic Waste (for the bulk solvent/compound).
-
Emergency Response Decision Logic
The following diagram outlines the critical decision pathways for spills and exposure.
Figure 1: Decision logic for handling spills or exposure events involving alkylating agents.[][3]
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Thermo Fisher Scientific. (2021).[] Safety Data Sheet: Allyl Bromide (Analogous Alkylating Agent). []
-
Sigma-Aldrich. (2022).[][4] Technical Bulletin: Handling of Lachrymators and Alkylating Agents.
-
PubChem. (n.d.).[] Compound Summary: Ritonavir (Related Structure Context). National Library of Medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
